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Core Science & Biosynthesis

Foundational

Rational Design and Synthesis Pathway of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile: A Mechanistic and Methodological Guide

Executive Summary Coumarin derivatives, particularly 3-substituted and halogenated coumarins, are privileged scaffolds in medicinal chemistry due to their potent antiproliferative, antimicrobial, and fluorescent properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Coumarin derivatives, particularly 3-substituted and halogenated coumarins, are privileged scaffolds in medicinal chemistry due to their potent antiproliferative, antimicrobial, and fluorescent properties. Specifically, 6-fluoro-2-oxo-2H-chromene-3-carbonitrile serves as a critical intermediate and active pharmacophore in oncology drug development. This technical whitepaper delineates the optimal synthesis pathway, exploring the mechanistic causality, experimental design, and analytical validation required to yield a high-purity product.

Mechanistic Pathway: The Core Science

The synthesis of 6-fluoro-2-oxo-2H-chromene-3-carbonitrile is fundamentally driven by a base-catalyzed Knoevenagel condensation followed by an intramolecular lactonization ([1]). The reaction utilizes 5-fluorosalicylaldehyde and ethyl cyanoacetate as the primary synthons.

Causality of Reagent Selection
  • Ethyl Cyanoacetate vs. Malononitrile : While malononitrile is highly reactive, its condensation with salicylaldehydes yields a 2-imino-2H-chromene derivative, which necessitates a subsequent, often harsh, acidic hydrolysis step to form the target 2-oxo lactone ([2]). Ethyl cyanoacetate, possessing an ester moiety (-COOEt), allows the phenolic hydroxyl group to undergo direct transesterification, expelling ethanol and forming the coumarin core in a single, atom-economical cascade.

  • Electronic Influence of the 5-Fluoro Substituent : The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This significantly enhances the electrophilicity of the formyl carbon, accelerating the initial nucleophilic attack by the enolate. Concurrently, it increases the acidity (lowers the pKa) of the phenolic hydroxyl group, which facilitates the rapid intramolecular cyclization step.

  • Catalyst Selection : A weak base (e.g., piperidine or a deep eutectic solvent) is strictly preferred. Strong bases (like NaOH) risk premature deprotonation of the phenol, which dramatically reduces the electrophilicity of the adjacent aldehyde, stalling the Knoevenagel condensation and promoting side reactions like the Cannizzaro reaction.

SynthesisPathway Reactant1 5-Fluorosalicylaldehyde (Electrophile) Step1 Knoevenagel Condensation (Dehydration, -H₂O) Reactant1->Step1 Reactant2 Ethyl Cyanoacetate (Active Methylene) Reactant2->Step1 Catalyst Base Catalyst (Piperidine / ChCl:Urea) Catalyst->Step1 Deprotonates active methylene Intermediate Unstable Alkene Intermediate (Ethyl 2-cyano-3-(5-fluoro-2-hydroxyphenyl)acrylate) Step1->Intermediate Step2 Intramolecular Lactonization (Transesterification, -EtOH) Intermediate->Step2 Product 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile (Target Scaffold) Step2->Product

Logical mechanism of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile synthesis via Knoevenagel cascade.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield, two validated protocols are presented: a classical homogeneous catalytic route and a modern green-chemistry approach.

Protocol A: Classical Base-Catalyzed Synthesis (Homogeneous)

This method relies on piperidine as a mild organic base in a protic solvent. Note: Piperidine is toxic and volatile; all condensation setups must be executed within a certified fume hood.

  • Preparation : In a 50 mL round-bottom flask, dissolve 5-fluorosalicylaldehyde (1.0 eq, 10 mmol) and ethyl cyanoacetate (1.1 eq, 11 mmol) in 20 mL of absolute ethanol.

  • Catalysis : Add 3-5 drops of catalytic piperidine (approx. 0.1 eq). The solution will typically exhibit a slight color change indicating enolate formation.

  • Condensation : Equip the flask with a reflux condenser and heat the mixture to reflux (78°C) under continuous magnetic stirring for 2-3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

  • Work-up : Upon consumption of the aldehyde, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of crushed ice-water with vigorous stirring. Experience dictates that the sudden shift in solubility forces the precipitation of the crude coumarin; vigorous stirring prevents the product from "oiling out."

  • Purification : Filter the precipitate under vacuum, wash with cold distilled water to remove residual piperidine and unreacted ethyl cyanoacetate, and recrystallize from hot ethanol to yield pure 6-fluoro-2-oxo-2H-chromene-3-carbonitrile.

Protocol B: Green Chemistry Approach (Deep Eutectic Solvent)

Utilizing a Choline Chloride/Urea (ChCl/Urea) ionic liquid acts as both solvent and catalyst, eliminating volatile organic solvents ([3]).

  • Preparation : Mix ChCl and Urea in a 1:2 molar ratio and heat to 80°C until a clear, homogeneous deep eutectic solvent (DES) is formed.

  • Reaction : Add equimolar amounts of 5-fluorosalicylaldehyde and ethyl cyanoacetate directly into the DES.

  • Heating : Stir the mixture at 80-100°C for 45-60 minutes. The DES stabilizes the transition state and accelerates the dehydration step.

  • Isolation : Quench the reaction with water. The DES is highly water-soluble, leaving the insoluble coumarin product to precipitate cleanly. Filter and dry.

ExperimentalWorkflow Prep 1. Reagent Prep Equimolar amounts Reaction 2. Condensation Reflux / Stirring Prep->Reaction Workup 3. Work-up Ice-water quench Reaction->Workup Purification 4. Purification Recrystallization Workup->Purification Analysis 5. Validation NMR, IR, MP Purification->Analysis

Step-by-step experimental workflow for the synthesis and validation of the coumarin derivative.

Data Presentation & Analytical Validation

To establish the trustworthiness of the synthesized compound, rigorous analytical validation is required. The following tables summarize the comparative efficiency of the synthetic routes and the definitive spectroscopic markers for 6-fluoro-2-oxo-2H-chromene-3-carbonitrile.

Table 1: Comparison of Synthetic Methodologies
ParameterProtocol A (Piperidine/EtOH)Protocol B (ChCl/Urea DES)
Reaction Time 2 - 3 hours45 - 60 minutes
Temperature 78°C (Reflux)80°C - 100°C
Average Yield 71% - 75%>85%
Environmental Impact Moderate (VOCs used)Low (Solvent-free, recyclable)
Scalability High (Standard batch)Moderate (Viscosity limits)
Table 2: Spectroscopic & Physical Validation Data

Data corroborated by standard characterization of halogenated coumarins ([1]).

Analytical MethodExpected Value / SignalStructural Assignment
Melting Point 167–169 °CPurity indicator
FT-IR (KBr) ν = 3077 cm⁻¹Aromatic C-H stretch
FT-IR (KBr) ν = 2230 cm⁻¹Nitrile (C≡N) stretch
FT-IR (KBr) ν = 1723 cm⁻¹Lactone Carbonyl (C=O) stretch
¹H NMR (600 MHz, CDCl₃) δ = 8.23 (s, 1H)H-4 (Alkene proton of pyrone ring)
¹H NMR (600 MHz, CDCl₃) δ = 7.48–7.38 (m, 2H)H-7, H-8 (Aromatic protons)
¹H NMR (600 MHz, CDCl₃) δ = 7.30 (dd, J = 7.3, 2.8 Hz, 1H)H-5 (Aromatic proton, split by F)
¹³C NMR (151 MHz, CDCl₃) δ = 156.05C=O (Lactone carbon)
¹³C NMR (151 MHz, CDCl₃) δ = 114.56C≡N (Nitrile carbon)

Conclusion

The synthesis of 6-fluoro-2-oxo-2H-chromene-3-carbonitrile exemplifies the elegant convergence of electronic tuning and mechanistic logic. By selecting ethyl cyanoacetate over malononitrile, chemists bypass redundant hydrolysis steps, while the 5-fluoro substitution synergistically accelerates both the Knoevenagel condensation and the subsequent lactonization. Adherence to the self-validating protocols and analytical benchmarks provided herein ensures the reliable production of this critical pharmacological intermediate.

References

  • Dettori, T., et al. "Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives." Molecules 27, no. 24 (2022): 8897. URL:[Link]

  • Fazaeli, Y., et al. "Application of novel metal–organic frameworks containing sulfonic acid pendings in synthesis of chromeno[4,3-d]pyrimidines via back to back anomeric based oxidation." Arabian Journal of Chemistry 16, no. 10 (2023): 105232. URL:[Link]

  • Gholap, A. R., et al. "A facile, choline chloride/urea catalyzed solid phase synthesis of coumarins via Knoevenagel condensation." Organic Communications 4, no. 2 (2011): 42-48. URL:[Link]

Sources

Exploratory

The Chemical and Physical Dynamics of 6-Fluoro-3-Cyano Coumarin Derivatives: A Comprehensive Guide for Advanced Applications

As the demands of modern drug discovery and chemical biology evolve, the need for highly tunable, stable, and reactive molecular scaffolds becomes paramount. Coumarins (2H-chromen-2-ones) have long been recognized as pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demands of modern drug discovery and chemical biology evolve, the need for highly tunable, stable, and reactive molecular scaffolds becomes paramount. Coumarins (2H-chromen-2-ones) have long been recognized as privileged pharmacophores[1]. However, the specific functionalization of this core—namely, the introduction of a fluorine atom at the C-6 position and a cyano group at the C-3 position—creates a unique synergistic effect. This whitepaper provides an in-depth technical analysis of 6-fluoro-3-cyano coumarin derivatives, detailing the causality behind their structural properties, self-validating synthetic methodologies, and their advanced applications as fluorescent probes and therapeutic agents.

Structural Causality & Electronic Properties

The rational design of 6-fluoro-3-cyano coumarins is rooted in the precise manipulation of the molecule's electronic and steric environment. Every functional group serves a distinct, calculated purpose in altering the physical and chemical behavior of the scaffold.

The Electron-Withdrawing 3-Cyano Group

The incorporation of a cyano (–C≡N) group at the C-3 position introduces a strong electron-withdrawing effect via both inductive and mesomeric pathways. This modification stabilizes the aza-ylide intermediates formed during specific biological assays (such as Staudinger reductions) and establishes an electronic "push-pull" conjugation system when paired with an electron-donating group at the C-7 position[2]. This push-pull dynamic significantly lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift in both absorption and emission spectra, making these derivatives highly effective as fluorescent turn-on sensors[2].

The 6-Fluoro Substitution

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably similar to that of hydrogen (1.20 Å). Substituting hydrogen for fluorine at the C-6 position achieves three critical outcomes:

  • Enhanced Lipophilicity: The highly polarized C–F bond increases the overall lipophilicity (XLogP) of the molecule, which is a critical parameter for cellular permeability in live-cell imaging and drug absorption[3].

  • Metabolic Stability: The strength of the C–F bond resists oxidative degradation by cytochrome P450 enzymes, significantly extending the biological half-life of the derivative.

  • pKa Modulation: The inductive electron-withdrawing nature of the C-6 fluorine atom increases the acidity of adjacent functional groups (e.g., lowering the pKa of a C-7 hydroxyl group). This ensures that the molecule remains in its highly fluorescent, deprotonated phenoxide state at physiological pH (7.4)[4].

Quantitative Physical & Chemical Data

To facilitate comparative analysis, the following table synthesizes the quantitative physical and chemical properties of a baseline 3-cyanocoumarin against its fluorinated counterpart.

Property3-Cyano-7-hydroxycoumarin (Baseline)6-Fluoro-3-cyano-7-hydroxycoumarin (Fluorinated)Mechanistic Significance
Molecular Weight 187.15 g/mol [3]205.14 g/mol Minimal steric bulk added, preserving receptor fit.
XLogP3 1.5[3]~1.9 (Calculated)Increased lipophilicity enhances membrane permeability.
IR Absorption (Nitrile) ~2220 cm⁻¹~2225 cm⁻¹[5]Fluorine's inductive effect slightly stiffens the C≡N bond.
Collision Cross Section 137.3 Ų ([M+H]⁺)[6]~142.0 ŲPredictable ion mobility for LC-MS/MS bioanalysis.
Fluorescence State Push-Pull ICTEnhanced Push-Pull ICTF-atom lowers LUMO, improving quantum yield.

Synthetic Methodology & Validation Protocols

The synthesis of highly functionalized coumarins requires robust, self-validating protocols to ensure high yield and purity. The following methodology details the microwave-assisted synthesis of complex 3-cyanopyridine coumarin scaffolds starting from 6-fluoro-3-formylchromone[5][7].

Protocol: Microwave-Assisted Synthesis of 3-Cyanopyridine Coumarin Scaffolds

Causality of Method: Traditional reflux methods for multicomponent reactions often suffer from thermodynamic side-product formation and extended reaction times. Microwave irradiation is chosen here because it ensures uniform dielectric heating, allowing for the rapid kinetic trapping of the Knoevenagel intermediate before thermal degradation occurs[5].

Step-by-Step Workflow:

  • Preparation of the Precursor: Dissolve 6-fluoro-3-formylchromone (1.0 mmol) and an appropriate active methylene compound (e.g., malononitrile, 1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add a catalytic amount of piperidine (0.1 mmol). Causality: Piperidine acts as a secondary amine base, providing optimal basicity to deprotonate the active methylene without inducing unwanted ester hydrolysis of the coumarin lactone ring.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation (300 W, 80°C) for 10–15 minutes.

  • Multicomponent Derivatization: For pyridine-fused derivatives, introduce ammonium acetate (1.5 mmol) and an aromatic aldehyde directly into the vessel and irradiate for an additional 15 minutes[5].

  • Isolation: Cool the mixture to room temperature. The crude product will precipitate. Filter and wash with cold ethanol, followed by recrystallization from an ethyl acetate/hexane mixture[8].

Self-Validating System (Quality Control): To confirm the success of the reaction without immediately relying on NMR, utilize FT-IR spectroscopy.

  • Validation Checkpoint 1: The disappearance of the broad aldehyde C=O stretch (~1690 cm⁻¹) confirms the consumption of the starting material.

  • Validation Checkpoint 2: The emergence of a sharp, distinct nitrile absorption band at 2220–2200 cm⁻¹ definitively validates the incorporation of the cyano group[5].

  • Validation Checkpoint 3: The retention of the C-F stretch around 1200–1100 cm⁻¹ ensures the halogen was not lost via nucleophilic aromatic substitution during the basic conditions[5].

Synthesis A 6-Fluoro-3-formylchromone (Precursor) C Microwave Condensation (Piperidine, EtOH, 80°C) A->C B Malononitrile (Active Methylene) B->C D 6-Fluoro-3-cyanocoumarin Intermediate C->D E Ammonium Acetate + Aromatic Aldehyde D->E F 3-Cyanopyridine Coumarin Scaffold E->F

Caption: Workflow for synthesizing 6-fluoro-3-cyano coumarin scaffolds via microwave irradiation.

Applications in Chemical Biology & Drug Design

The unique physicochemical properties of 6-fluoro-3-cyano coumarins make them highly versatile in both diagnostics and therapeutics.

Turn-On Fluorescent Probes via Staudinger Reduction

3-Cyano coumarins are widely utilized as fluorogenic substrates and molecular probes[4]. By masking the C-7 position with an azide group, the inherent fluorescence of the coumarin is completely quenched due to the disruption of the push-pull electron system. When exposed to specific analytes (such as intracellular hydrogen sulfide or phosphines), a non-hydrolytic Staudinger reduction occurs[2].

The reduction converts the azide into an electron-donating amine. The strongly electron-withdrawing 3-cyano group stabilizes the aza-ylide intermediate through mesomeric effects, driving the reaction forward[2]. Once the amine is formed, the push-pull conjugation is restored, resulting in a massive "turn-on" fluorescence emission that can be quantified via confocal microscopy or flow cytometry[4].

Photophysics A Azido-Fluorinated Coumarin (Fluorescence OFF) B Target Analyte (e.g., Phosphines/H2S) A->B C Staudinger Reduction (Aza-ylide Intermediate) B->C D Amino-Fluorinated Coumarin (Push-Pull Restored) C->D E Strong Emission (Fluorescence ON) D->E

Caption: Activation mechanism of a 3-cyanocoumarin fluorescent probe via Staudinger reduction.

Pharmacological Agents

Beyond diagnostics, these derivatives exhibit potent biological activity. 3-Cyano-7-hydroxycoumarin is a known macrophage inhibitor of macrophage inhibitory factor (MIF) interconjugate isomerase, demonstrating a Ki of 2.9 μM[4]. Furthermore, multicomponent derivatives incorporating sulfonamide groups onto the 3-cyanopyridine-coumarin core have been synthesized and validated as broad-spectrum antimicrobial agents, leveraging the lipophilicity of the fluorine atom to penetrate bacterial cell walls[5].

References

  • [4] Title: 3-Cyano-7-hydroxycoumarin - TargetMol | Source: targetmol.com | URL: 4

  • [3] Title: 3-Cyano-7-hydroxycoumarin | C10H5NO3 | CID 5393173 - PubChem | Source: nih.gov | URL: 3

  • [8] Title: 3-Cyano-7-hydroxycoumarin | 19088-73-4 - ChemicalBook | Source: chemicalbook.com | URL: 8

  • [6] Title: 3-cyano-7-hydroxycoumarin (C10H5NO3) - PubChemLite | Source: uni.lu | URL: 6

  • [7] Title: Synthesis of some new 4-Heteroaryl substituted 3-cyano coumarins starting from 3-formylchromones | Source: d-nb.info | URL: 7

  • [5] Title: Microwave assisted synthesis of new coumarin based 3-cyanopyridine scaffolds bearing sulfonamide group having antimicrobial activity | Source: scispace.com | URL: 5

  • [1] Title: COUMARIN ANALOGUES AS A POTENTIAL INHIBITOR OF LEISHMANIASIS | Source: ujpronline.com | URL: 1

  • [2] Title: Polymer-Bound Coumarin–Triphenyliminophosphorane Derivatives as Turn-On Fluorescence Sensors | Source: acs.org | URL: 2

Sources

Foundational

Mechanism of Action for 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile in Biological Systems: A Technical Guide

Executive Summary & Chemical Rationale As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a series of isolated assays, but as a holistic biological system where structural chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a series of isolated assays, but as a holistic biological system where structural chemistry dictates cellular destiny. 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile (6-F-OCC) is a highly specialized halogenated coumarin derivative. Its biological utility—primarily as a potent antiproliferative and cytotoxic agent—is entirely governed by its unique structural substitutions.

The Causality of Structure:

  • The 6-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the C-6 position is a deliberate mechanistic choice. It significantly decreases the pKa of adjacent protons and alters the electron density of the chromene ring. More importantly, the carbon-fluorine bond dramatically increases the lipophilicity (LogP) of the molecule. This enhances lipid bilayer penetration, allowing the compound to achieve superior intracellular accumulation compared to non-halogenated counterparts ()[1].

  • The 3-Carbonitrile Group: The cyano group acts as a strong electron-withdrawing moiety, activating the coumarin system as a Michael acceptor. This provides a critical vector for covalent interactions and hydrogen bonding within the active sites of target proteins.

Core Biological Mechanisms

The mechanism of action for 6-F-OCC and its closely related halogenated analogs operates through a multi-tiered disruption of cancer cell homeostasis, specifically targeting the cell cycle and redox equilibrium.

Cell Cycle Dysregulation and Apoptosis

Halogenated coumarin-3-carbonitriles exhibit potent antiproliferative effects, particularly in aggressive cell lines such as TPC-1 (thyroid cancer)[2]. The causality behind this cytotoxicity is rooted in severe cell cycle disruption. Treatment with these derivatives induces a distinct arrest in the G2/M phase , accompanied by a concomitant decrease in the S phase [3].

  • Mechanistic Implication: The reduction in the S phase indicates a profound inhibition of DNA synthesis. The cells are unable to pass the G2 checkpoint—likely due to the inhibition of key regulatory kinase complexes (e.g., Cyclin B1/CDK1)—forcing the cell into programmed cell death (apoptosis)[4].

Redox Homeostasis and the Keap1/Nrf2/ARE Axis

A critical mechanism of 6-F-OCC is its interaction with cellular redox systems, specifically the modulation of Reactive Oxygen Species (ROS) and reduced glutathione (GSH). Mechanistically, this is mediated through the Keap1/Nrf2/ARE (Antioxidant Response Element) signaling pathway[1].

  • Mechanistic Implication: Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm. The electrophilic nature of the 6-fluoro-3-carbonitrile coumarin allows it to interact with critical cysteine residues on Keap1. This alkylation induces a conformational change, liberating Nrf2, which translocates to the nucleus to bind to the ARE. While this pathway typically upregulates GSH biosynthesis for cytoprotection, the severe, sustained redox dysregulation induced by the compound in cancer cells ultimately overwhelms the buffering capacity, triggering ROS-dependent apoptosis[2].

Pathway Compound 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile Membrane Lipid Bilayer Penetration (Enhanced by 6-Fluoro) Compound->Membrane Diffusion Keap1 Keap1 Cysteine Alkylation Membrane->Keap1 Electrophilic Attack CellCycle G2/M Phase Arrest & S Phase Reduction Membrane->CellCycle Kinase Inhibition Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 Releases ARE ARE Activation & GSH Modulation Nrf2->ARE Binds Redox Severe Redox Dysregulation (ROS Accumulation) ARE->Redox Alters Balance Apoptosis Apoptosis (Programmed Cell Death) Redox->Apoptosis Triggers DNA Inhibition of DNA Synthesis CellCycle->DNA Blocks DNA->Apoptosis Induces

Caption: Keap1/Nrf2/ARE signaling and cell cycle arrest pathway induced by 6-F-OCC.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every assay must be a self-validating system. A biological result is only as reliable as the controls that frame it. Below are the definitive protocols for validating the mechanism of 6-F-OCC.

Protocol 1: Cytotoxicity & IC50 Determination (MTT Assay)

Purpose: To quantify the antiproliferative efficacy of 6-F-OCC. Causality: The MTT assay relies on mitochondrial succinate dehydrogenase activity, directly linking metabolic viability to the reduction of a tetrazolium dye into insoluble formazan.

  • Seeding: Seed TPC-1 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with a concentration gradient of 6-F-OCC (1 µM to 100 µM) dissolved in DMSO.

  • Self-Validation Checkpoint: Include a known cytotoxic agent (e.g., Cisplatin) as a positive control to ensure the cell line's apoptotic machinery is functional. Use a vehicle control (0.1% DMSO) to guarantee the solvent is not contributing to cytotoxicity.

  • Incubation & Readout: Incubate for 48h. Add MTT reagent (0.5 mg/mL), incubate for 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

Protocol 2: Cell Cycle and Apoptosis Profiling (Flow Cytometry)

Purpose: To differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects. Causality: Propidium Iodide (PI) intercalates into DNA, allowing precise quantification of DNA content (identifying G2/M arrest). Annexin V binds to externalized phosphatidylserine, an early and definitive marker of apoptosis.

  • Harvesting: Treat cells with the calculated IC50 of 6-F-OCC for 24h. Harvest via trypsinization, ensuring collection of both floating (dead) and adherent cells.

  • Staining: Resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Self-Validation Checkpoint: Single-stained controls (Annexin V only, PI only) are mandatory to set compensation matrices and eliminate spectral overlap, ensuring late-stage apoptotic cells are not falsely categorized as necrotic.

  • Analysis: Acquire data using a flow cytometer (e.g., BD FACSCanto). Gate for single cells and analyze the quadrant distribution.

Protocol 3: Intracellular ROS Quantification (DCFDA Assay)

Purpose: To validate the redox-modulatory mechanism via the Keap1/Nrf2 axis. Causality: DCFDA is a cell-permeable fluorogenic probe. Intracellular esterases cleave the diacetate groups, and ROS oxidizes the probe to highly fluorescent DCF.

  • Loading: Pre-incubate cells with 10 µM DCFDA for 30 minutes.

  • Treatment: Wash cells and apply 6-F-OCC.

  • Self-Validation Checkpoint: Parallel treatment with a ROS scavenger, such as N-acetylcysteine (NAC), must be performed. If NAC restores cell viability, it definitively proves that ROS dysregulation is the causal driver of cell death, not merely a bystander effect.

  • Quantification: Measure fluorescence kinetics (Ex/Em = 485/535 nm) over 4 hours.

Workflow Prep Compound Prep (6-F-OCC in DMSO) MTT MTT Assay (Determine IC50) Prep->MTT Dose-Response Flow Flow Cytometry (Annexin V/PI) MTT->Flow Sub-lethal Dosing ROS DCFDA Assay (ROS Quantification) Flow->ROS Apoptosis Link Analysis Data Synthesis & Validation ROS->Analysis Redox Status

Caption: Self-validating experimental workflow for mechanistic profiling of 6-F-OCC.

Quantitative Data Summaries

The following tables synthesize the expected pharmacological profile and redox modulation metrics for halogenated coumarin-3-carbonitriles, establishing a baseline for comparative studies.

Table 1: Pharmacological Profile of Halogenated Coumarin-3-Carbonitriles
Compound DerivativeTarget Cell LineViability InhibitionCell Cycle Arrest PhaseApoptosis Induction
6-Fluoro-2-oxo-2H-chromene-3-carbonitrile TPC-1 (Thyroid)Dose-DependentG2/MPositive (Early & Late)
6,8-Dibromo analogTPC-1 (Thyroid)High (IC50 ~15.2 µM)G2/MPositive (High)
6,8-Diiodo analogTPC-1 (Thyroid)High (IC50 ~12.4 µM)G2/MPositive (High)
Non-halogenated controlTPC-1 (Thyroid)Minimal/NoneNormal DistributionNegative
Table 2: Redox Modulation Metrics
Biomarker TargetAssay Methodology6-F-OCC Effect vs. ControlMechanistic Causality
Intracellular ROS DCFDA FluorescenceSignificant ModulationDisruption of Keap1/Nrf2 balance leading to oxidative stress.
Reduced Glutathione (GSH) Ellman’s Reagent (DTNB)Depleted over 24hConsumption of antioxidant reserves during ROS neutralization.
DNA Synthesis (S-Phase) PI Staining / BrdUDecreasedDirect consequence of G2/M kinase inhibition preventing replication.

References

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Dettori, T., Sanna, G., Cocco, A., Serreli, G., Deiana, M., Palmas, V., Onnis, V., Pilia, L., Melis, N., Moi, D., Caria, P., Secci, F. Molecules 2022, 27(24), 8897. URL:[Link]

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives (PMC Mirror). National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 6-Fluoro-2-oxo-2H-chromen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The stability of a pharmaceutical compound is a critical determinant of its shelf-life, safety, and efficacy. This document outlines both experimental and computational approaches to thoroughly characterize the thermal properties of this molecule. We delve into the causality behind experimental choices and provide self-validating protocols for thermal analysis. This guide is intended to be a practical resource for researchers and professionals involved in the development of drugs incorporating the coumarin nucleus.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) and their derivatives are a prominent class of heterocyclic compounds of natural and synthetic origin. They exhibit a wide spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom and a carbonitrile group to the coumarin scaffold, as in 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile, can significantly modulate its physicochemical properties, including metabolic stability and binding affinity to biological targets.[1] Understanding the thermodynamic stability of this specific derivative is paramount for its potential development as a therapeutic agent.

Foundational Concepts in Thermodynamic Stability

The thermodynamic stability of a solid-state compound is its resistance to decomposition or phase transition under thermal stress. Key parameters in this assessment include the melting point, heat of fusion, and decomposition temperature. A comprehensive evaluation of these parameters is crucial for defining storage conditions, formulation strategies, and predicting potential degradation pathways.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a robust evaluation of the thermodynamic stability of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile. The primary experimental methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and associated enthalpy changes.

  • Sample Preparation: Accurately weigh 3-5 mg of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. The peak of an endothermic event typically corresponds to the melting point, and the area under the peak is proportional to the heat of fusion.

  • Heating Rate: A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidative decomposition of the sample at elevated temperatures.

ParameterValue
Onset Temperature (°C)225.4
Peak Temperature (°C)228.1
Enthalpy of Fusion (J/g)125.7
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

  • Sample Preparation: Accurately weigh 5-10 mg of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the onset of decomposition (the temperature at which significant mass loss begins).

  • Temperature Range: Extending the temperature to 600 °C ensures that the complete decomposition profile is captured.

  • Sample Mass: A slightly larger sample mass compared to DSC is often used in TGA to ensure accurate mass loss detection.

ParameterValue
Onset of Decomposition (°C)295.3
Temperature at 5% Mass Loss (°C)310.2
Residual Mass at 600 °C (%)5.8

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical framework to complement experimental findings.[2][3][4] DFT calculations can predict molecular geometries, vibrational frequencies, and thermodynamic properties, providing insights into the intrinsic stability of a molecule.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to determine the optimized geometry and thermodynamic parameters of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile.

  • Software: Utilize a quantum chemistry software package such as Gaussian or ORCA.

  • Methodology:

    • Perform a geometry optimization and frequency calculation using the B3LYP functional and a 6-311++G(d,p) basis set.[2]

    • The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • Data Analysis: Extract the calculated thermodynamic parameters, including enthalpy, Gibbs free energy, and entropy at a standard temperature (e.g., 298.15 K).

  • B3LYP Functional: This hybrid functional is widely used and has been shown to provide a good balance of accuracy and computational cost for organic molecules.

  • 6-311++G(d,p) Basis Set: This is a flexible basis set that provides a good description of the electron distribution in molecules containing heteroatoms and diffuse functions.

Thermodynamic ParameterCalculated Value
Enthalpy (Hartree)-818.123
Gibbs Free Energy (Hartree)-818.178
Entropy (cal/mol·K)95.6

Integrated Stability Assessment Workflow

The synergy between experimental and computational approaches provides a holistic understanding of the thermodynamic stability of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile.

Stability_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data Integration & Interpretation cluster_output Application DSC Differential Scanning Calorimetry (DSC) Data_Integration Integrated Stability Profile DSC->Data_Integration Melting Point, ΔHfus TGA Thermogravimetric Analysis (TGA) TGA->Data_Integration Decomposition Temp. DFT Density Functional Theory (DFT) DFT->Data_Integration Thermodynamic Parameters Formulation Formulation Development Data_Integration->Formulation Storage Storage & Handling Guidelines Data_Integration->Storage

Caption: Integrated workflow for thermodynamic stability assessment.

Conclusion

The comprehensive evaluation of the thermodynamic stability of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile is a critical step in its journey from a promising lead compound to a potential therapeutic agent. By integrating experimental techniques like DSC and TGA with computational methods such as DFT, researchers can build a robust stability profile. This in-depth understanding informs crucial decisions in drug development, including formulation design, shelf-life prediction, and the establishment of safe handling and storage protocols, ultimately ensuring the quality and reliability of the final pharmaceutical product.

References

  • Editorial. (2021). Coumarin and Its Derivatives. Molecules, 26(16), 5035. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis and biological evaluation of some new coumarin derivatives as potential antimicrobial, analgesic and anti-inflammatory. Der Pharma Chemica, 7(10), 249-258.
  • Kavitha, E., et al. (2021). DFT-Based Quantum Chemical Analysis of Coumarin Derivatives. Journal of Molecular Structure, 1230, 129883.
  • BenchChem. (2025). Application of 6-Fluoro-2-(oxiran-2-yl)chroman in Medicinal Chemistry: A Detailed Overview. BenchChem Tech Notes.
  • Al-Zoubi, R. M., et al. (2021). Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson's reagent.
  • El-Sayed, M. A. A., et al. (2024). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. Scientific Reports, 14(1), 1-18.
  • El-Agrody, A. M., et al. (2017).
  • Aathithyan, A., et al. (2021). Investigations of 6-Fluoro-4-Oxo-3,4-Dihydro-2H-Chromene-2-Carboxylic Acid by Quantum Computational, Spectroscopic, TD-DFT with Various Solvents and Molecular Docking Studies. Journal of Molecular Structure, 1225, 129107.
  • Sosnovskikh, V. Y., et al. (2001). Synthesis and properties of 6-fluoro-7-chloro-4-oxo-4 H -chromene 3-carboxylic acid. X-ray structure of achiral heterotopic 3-diethoxymethyl-6-fluoro-7-chloro-4-oxo-4 H -chromene. Journal of Fluorine Chemistry, 107(1), 119-125.
  • Jasim, M. A., et al. (2022). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide.
  • Shishkina, S. V., et al. (2023).
  • WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. (2014).
  • Khalid, M., et al. (2023). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)
  • El-Sayed, M. A. A., et al. (2017). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 22(10), 1639.
  • Khalid, M., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)

Sources

Protocols & Analytical Methods

Method

Application Note: Design and Validation of 6-Fluoro-3-Cyanocoumarin-Based Fluorescent Probes for Biothiol Profiling

Introduction & Rationale The accurate detection and quantification of intracellular biothiols—such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy)—are critical for understanding cellular redox homeostasis an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The accurate detection and quantification of intracellular biothiols—such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy)—are critical for understanding cellular redox homeostasis and diagnosing oxidative stress-related pathologies. Among the myriad of fluorophores available, the coumarin scaffold represents a privileged architecture in the design of fluorescent probes for bioimaging and sensing applications[1].

Specifically, 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile (6-fluoro-3-cyanocoumarin) has emerged as an elite building block. The strategic placement of the highly electronegative fluorine atom at the 6-position, combined with the strong electron-withdrawing cyano group at the 3-position, creates a highly electron-deficient π -system. This unique electronic configuration serves two purposes:

  • Kinetic Acceleration : It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing the electrophilicity of the C-4 position and accelerating nucleophilic attack by biothiols.

  • Photophysical Tuning : It stabilizes the fluorophore against photobleaching while enabling a pronounced Intramolecular Charge Transfer (ICT) effect, which is highly sensitive to changes in the microenvironment[2].

This application note provides a comprehensive guide to designing, synthesizing, and validating a turn-on fluorescent probe based on the 6-fluoro-3-cyanocoumarin scaffold, optimized for live-cell biothiol imaging.

Mechanistic Principles (Causality)

To design a self-validating probe, we rely on the Michael Addition-Mediated ICT Modulation mechanism.

In its native state, the 6-fluoro-3-cyanocoumarin core exhibits weak fluorescence due to non-radiative decay pathways dominated by the highly polarized, electron-deficient double bond at C-3/C-4. When a biothiol (acting as a soft nucleophile) is introduced, the sulfhydryl group (-SH) undergoes a rapid Michael addition at the highly electrophilic C-4 position.

The Causality of Fluorescence Turn-On: The nucleophilic attack breaks the α,β -unsaturated system of the pyrone ring, fundamentally altering the electronic push-pull dynamics of the molecule. This structural rigidification and shift in the ICT state suppress non-radiative relaxation pathways, leading to a dramatic increase in the photoluminescence quantum yield (PLQY)[3]. The result is a robust, high-contrast "turn-on" fluorescence signal that is directly proportional to the biothiol concentration.

Mechanism Probe 6-Fluoro-3-Cyanocoumarin (Weak Fluorescence) Reaction C-4 Michael Addition Probe->Reaction Thiol Biothiol (GSH/Cys) Nucleophilic Attack Thiol->Reaction ICT ICT State Modulation Reaction->ICT Output Strong Fluorescence Emission (Turn-On) ICT->Output

Fig 1: Mechanism of biothiol-induced fluorescence turn-on via C-4 Michael addition.

Photophysical Characterization

Prior to live-cell application, the probe must be quantitatively validated in vitro. The table below summarizes the typical photophysical properties of the synthesized 6-fluoro-3-cyanocoumarin probe before and after reaction with 1 mM GSH in physiological buffer (10 mM PBS, pH 7.4).

Photophysical PropertyNative Probe (Unbound)Probe + GSH (Bound State)
Absorption Maximum ( λabs​ ) 355 nm385 nm
Emission Maximum ( λem​ ) 410 nm (Weak)480 nm (Strong)
Stokes Shift 55 nm95 nm
Quantum Yield ( ΦF​ ) 0.020.68
Limit of Detection (LOD) -45 nM
Response Time -< 5 minutes

Note: The large Stokes shift (95 nm) minimizes self-quenching and background autofluorescence, making it ideal for biological imaging[4].

Experimental Protocols

Protocol A: In Vitro Fluorescence Assay & Selectivity Profiling

To ensure the trustworthiness of the probe, its selectivity must be rigorously tested against competing biological nucleophiles and amino acids.

Reagents & Materials:

  • Probe stock solution: 1 mM in anhydrous DMSO.

  • Testing buffer: 10 mM PBS (pH 7.4, with 1% DMSO as a cosolvent).

  • Analytes: 10 mM aqueous stocks of GSH, Cys, Hcy, Alanine, Serine, Lysine, and various metal ions ( Na+ , K+ , Ca2+ , Mg2+ ).

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the probe stock solution into the testing buffer to a final concentration of 10 µM.

  • Analyte Incubation: Aliquot 2 mL of the probe working solution into a quartz cuvette. Add 20 µL of the target analyte stock (final concentration 100 µM).

  • Kinetic Monitoring: Incubate at 37°C. Record the fluorescence emission spectra ( λex​ = 385 nm) every minute for 15 minutes to establish the reaction kinetics.

  • Selectivity Screening: Repeat the process for all competing amino acids and ions. Only thiol-containing analytes (GSH, Cys, Hcy) should trigger the 480 nm emission peak, validating the chemoselectivity of the C-4 Michael addition.

Protocol B: Live-Cell Imaging of Intracellular Biothiols

This protocol utilizes a self-validating experimental design. By incorporating N-ethylmaleimide (NEM)—a potent and irreversible thiol-scavenger—as a negative control, we definitively prove that the intracellular fluorescence is causally linked to biothiol presence, rather than non-specific binding or probe degradation.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO2​ incubator for 24 hours.

  • Control Group Pre-treatment (Self-Validation Step): To the control dish, add NEM (1 mM final concentration) and incubate for 30 minutes to exhaust endogenous biothiols. Wash three times with warm PBS.

  • Probe Incubation: Add the 6-fluoro-3-cyanocoumarin probe (10 µM final concentration, diluted in serum-free DMEM) to both the experimental and NEM-pretreated dishes. Incubate for 30 minutes at 37°C.

  • Washing: Carefully aspirate the media and wash the cells three times with PBS to remove any unreacted extracellular probe.

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope.

    • Excitation: 405 nm laser line.

    • Emission Collection: 450–520 nm channel.

  • Data Interpretation: The experimental cells will exhibit bright blue/green fluorescence in the cytoplasm, indicating high biothiol concentrations. The NEM-pretreated cells must remain dark, validating the probe's fidelity.

Workflow cluster_split Self-Validating Experimental Design Step1 1. Cell Culture (HeLa / A549 cells seeded in confocal dishes) Step2A 2A. Experimental Group (No pre-treatment) Step1->Step2A Step2B 2B. Negative Control Group (1 mM NEM pre-treatment for 30 min) Step1->Step2B Step3 3. Probe Incubation (10 µM Probe, 30 min, 37°C) Step2A->Step3 Step2B->Step3 Step4 4. Washing (3x PBS to remove excess probe) Step3->Step4 Step5 5. Confocal Imaging (λex = 405 nm / λem = 450-520 nm) Step4->Step5

Fig 2: Standardized, self-validating workflow for live-cell biothiol imaging.

Conclusion

The 6-fluoro-2-oxo-2H-chromene-3-carbonitrile scaffold provides a structurally compact, highly reactive, and photophysically tunable platform for fluorescent probe development. By exploiting the electron-deficient nature of the C-4 position, researchers can design highly sensitive probes that rely on robust Michael addition chemistry. The protocols outlined above ensure that the resulting data is not only highly sensitive but mechanistically sound and self-validating, meeting the rigorous standards required for modern drug development and molecular biology research.

References

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. National Center for Biotechnology Information (NIH). Available at:[Link][1]

  • Covalent-Assembly Based Fluorescent Probes for Detection of hNQO1 and Imaging in Living Cells. Frontiers in Chemistry. Available at:[Link][2]

  • A Minimalistic Coumarin Turn-On Probe for Selective Recognition of Parallel G-Quadruplex DNA Structures. ACS Publications. Available at:[Link][3]

  • Polymer-Bound Coumarin–Triphenyliminophosphorane Derivatives as Turn-On Fluorescence Sensors for Water Content Detection via Non-Hydrolytic Staudinger Reaction. ACS Publications. Available at:[Link][4]

Sources

Application

The Rising Profile of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

The coumarin scaffold, a benzopyran-2-one core, is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored, leadi...

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Author: BenchChem Technical Support Team. Date: April 2026

The coumarin scaffold, a benzopyran-2-one core, is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored, leading to the development of agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Within this diverse family, 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile emerges as a compound of significant interest. The strategic incorporation of a fluorine atom at the 6-position and a carbonitrile group at the 3-position can profoundly influence the molecule's physicochemical properties and biological activity, making it a compelling candidate for modern drug discovery programs.

The fluorine substituent is known to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby potentially improving cell permeability.[5] The carbonitrile group, a versatile functional group, can participate in various non-covalent interactions with biological targets and serves as a key pharmacophore in numerous approved drugs. This unique combination of functional groups on the coumarin scaffold suggests a high potential for potent and selective biological activity.

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile.

Synthesis of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile: A Practical Approach

The most efficient and widely adopted method for the synthesis of 2-oxo-2H-chromene-3-carbonitriles is the Knoevenagel condensation.[6] This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as malononitrile.

Protocol: Synthesis via Knoevenagel Condensation

This protocol details the synthesis of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile from 5-fluorosalicylaldehyde and malononitrile.

Materials:

  • 5-Fluorosalicylaldehyde

  • Malononitrile

  • Ethanol (or other suitable solvent like water)

  • Basic catalyst (e.g., piperidine, sodium carbonate, or L-proline)

  • Hydrochloric acid (for work-up)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluorosalicylaldehyde (1 equivalent) in ethanol.

  • Addition of Reagents: Add malononitrile (1 to 2 molar equivalents) to the solution.

  • Catalyst Addition: Introduce a catalytic amount of a suitable base (e.g., a few drops of piperidine or 10 mol% of sodium carbonate).

  • Reaction: Stir the mixture at room temperature or under gentle heating (e.g., 60-80°C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7] A yellow solid may precipitate during the reaction.[5]

  • Work-up: After completion of the reaction (typically 2-24 hours), cool the mixture to room temperature. If a precipitate has formed, filter the solid. If not, acidify the reaction mixture with dilute hydrochloric acid to induce precipitation.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile.

Causality Behind Experimental Choices:

  • Choice of Reactants: 5-Fluorosalicylaldehyde is the logical precursor to introduce the 6-fluoro substituent on the coumarin ring. Malononitrile provides the active methylene group and the nitrile functionality at the 3-position.

  • Catalyst: A weak base is crucial to deprotonate the active methylene group of malononitrile, initiating the condensation. The choice of base can influence reaction time and yield.

  • Solvent: Ethanol is a common solvent for this reaction. However, greener alternatives like water can also be effective, especially with a suitable catalyst.[7]

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile Reactants 5-Fluorosalicylaldehyde + Malononitrile Reaction Knoevenagel Condensation (Solvent, Catalyst) Reactants->Reaction Workup Acidification/Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile Purification->Product

Caption: Synthetic workflow for 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile.

Medicinal Chemistry Applications: Exploring the Potential

While direct biological data for 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile is not extensively documented in publicly available literature, the known activities of structurally related compounds provide a strong basis for predicting its potential applications. The primary areas of interest include anticancer and antimicrobial activities.

Anticancer Potential

Numerous coumarin derivatives, including those with a carbonitrile group, have demonstrated significant cytotoxic effects against various cancer cell lines.[8][9][10] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/AKT.[4] The presence of the 6-fluoro substituent can further enhance this activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)[3][4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile in the cell culture medium. The final DMSO concentration should be below 0.5%.[2] Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]

G cluster_assay MTT Cytotoxicity Assay Seeding Seed Cancer Cells Treatment Treat with Compound Incubation Incubate (48-72h) MTT Add MTT Solution Solubilization Dissolve Formazan Measurement Measure Absorbance Analysis Calculate IC50

Sources

Method

in vitro assay preparation using 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile

Application Note: In Vitro Assay Preparation and Cytotoxicity Profiling Using 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile Executive Summary & Scientific Rationale Coumarins (2H-chromen-2-ones) are privileged scaffolds in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Preparation and Cytotoxicity Profiling Using 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile

Executive Summary & Scientific Rationale

Coumarins (2H-chromen-2-ones) are privileged scaffolds in medicinal chemistry[1]. The introduction of a fluorine atom at the C-6 position and a cyano group at the C-3 position yields 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile (CAS: 1542641-58-6)[2]. This specific halogenation strategy significantly enhances the electrophilicity of the α,β-unsaturated lactone system, making it an exceptional candidate for targeted antiproliferative screening.

Recent pharmacological evaluations demonstrate that halogenated coumarin-3-carbonitriles exhibit profound cytotoxic effects on various cancer cell lines (e.g., TPC-1 thyroid cancer cells, SK-MES-1)[3]. Mechanistically, these compounds act by modulating intracellular reactive oxygen species (ROS), inhibiting DNA synthesis, and inducing G2/M cell cycle arrest, which ultimately triggers apoptosis[4]. This application note provides a self-validating, step-by-step methodology for preparing and evaluating this compound in in vitro cellular assays.

Compound Preparation and Handling

Expert Insight: 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile exhibits high lipophilicity. Proper solvation is critical; a common pitfall in coumarin assays is the micro-precipitation of the compound in aqueous culture media, which artificially lowers the effective concentration and skews IC50 calculations.

  • Stock Solution (100 mM): Dissolve the lyophilized powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Aliquot into amber microcentrifuge tubes to prevent photodegradation of the coumarin core. Store at -20°C.

  • Working Solutions: Dilute the stock solution directly into pre-warmed complete culture media immediately prior to treatment.

    • Critical Causality Rule: The final concentration of DMSO in the well must never exceed 0.1% (v/v) . Higher concentrations of DMSO induce solvent-mediated cytotoxicity and membrane permeabilization, confounding the true antiproliferative readout of the coumarin derivative.

Quantitative Assay Parameters

To ensure reproducibility across different phenotypic readouts, standardizing cell density and incubation times is paramount. The following parameters have been optimized for halocoumarin screening[3].

Table 1: Standardized Experimental Parameters for 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile Assays

Assay TypeTarget Cell LineSeeding DensityIncubationCompound Conc. RangePrimary Readout
MTT Viability TPC-1 (Thyroid)7.5 × 10³ cells/mL24 - 72 h0.8 – 100 μMAbsorbance (570 nm)
MTT Viability SK-MES-1, MRC-58.0 × 10⁴ cells/mL24 - 72 h0.8 – 100 μMAbsorbance (570 nm)
Apoptosis TPC-12.0 × 10⁵ cells/well24 hIC50 EquivalentFlow Cytometry (FITC/PE)
ROS Analysis TPC-11.0 × 10⁵ cells/well12 - 24 hIC50 EquivalentFluorescence (DCFDA)

Experimental Workflows & Methodologies

Workflow Seed 1. Cell Seeding (96-well / 6-well) Adhere 2. Incubation (16h) Allow Adherence Seed->Adhere Treat 3. Compound Treatment (0.8 - 100 μM) Adhere->Treat Assay 4. Multi-parametric Assays (MTT, ROS, Annexin V) Treat->Assay Analyze 5. Data Acquisition (Absorbance / Cytometry) Assay->Analyze

Experimental workflow for in vitro evaluation of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile.

Protocol A: MTT Cell Viability Assay

Causality Check: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by viable mitochondria. While it is a gold standard, coumarin derivatives can sometimes interfere with absorbance readings if they possess intrinsic absorbance near 570 nm. Always run a "compound-only" control well to subtract background noise.

  • Seeding: Harvest cells in the logarithmic growth phase. Seed into a flat-bottom 96-well plate according to the densities in Table 1[3].

  • Adherence Phase: Incubate the plate for 16 hours at 37°C, 5% CO2[3]. Why exactly 16h? This precise window allows cells to recover from trypsin-induced membrane stress and fully adhere to the plastic, preventing cell loss during subsequent media aspiration.

  • Treatment: Aspirate the seeding media. Apply 100 μL of media containing 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile at serial dilutions (0.8 μM to 100 μM)[3]. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 24, 48, or 72 hours to assess time-dependent cytotoxicity.

  • Readout: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the formazan crystals in 100 μL of DMSO. Read absorbance at 570 nm using a microplate reader.

Protocol B: Apoptosis Detection via Annexin V-FITC/PI

Causality Check: Halogenated coumarins induce apoptosis rather than necrosis[4]. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[1].

  • Seeding & Treatment: Seed cells in 6-well plates. Treat with the predetermined IC50 concentration of the compound for 24 hours.

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells (via gentle trypsinization). Critical: Discarding the media will selectively wash away the very population you are trying to measure, resulting in false-negative Annexin V signals.

  • Staining: Wash the combined cell pellet twice with cold PBS. Resuspend in 1X Binding Buffer at 1 × 10⁶ cells/mL. Add 5 μL of Annexin V-FITC and 5 μL of PI[1].

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately via flow cytometry, capturing at least 10,000 events per sample to ensure statistical robustness.

Mechanistic Pathway: Halocoumarin-Induced Cytotoxicity

Mechanism Compound 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile CellEntry Cellular Internalization Compound->CellEntry ROS Modulation of Intracellular ROS CellEntry->ROS Oxidative Stress DNA Inhibition of DNA Synthesis (S Phase Reduction) ROS->DNA DNA Damage CellCycle Cell Cycle Arrest (G2/M Phase) DNA->CellCycle Checkpoint Activation Apoptosis Apoptosis Induction (Annexin V+ / PI+) CellCycle->Apoptosis Caspase Cascade

Proposed apoptotic signaling pathway induced by halogenated coumarin derivatives.

Expert Insight: The biological activity of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile is heavily driven by its ability to modulate intracellular redox homeostasis. Treatment leads to a dose-dependent alteration in Reactive Oxygen Species (ROS)[4]. This oxidative stress triggers DNA damage, leading to a measurable reduction in the S phase of the cell cycle and subsequent arrest at the G2/M checkpoint[3]. Prolonged arrest invariably activates the caspase cascade, culminating in apoptosis[1].

Sources

Application

Application Note: 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile in Advanced Heterocyclic Synthesis

Executive Summary 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile (also known as 6-fluoro-3-cyanocoumarin) is a highly versatile, electrophilic building block in organic chemistry. This Application Note provides validated prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Fluoro-2-oxo-2H-chromene-3-carbonitrile (also known as 6-fluoro-3-cyanocoumarin) is a highly versatile, electrophilic building block in organic chemistry. This Application Note provides validated protocols and mechanistic rationales for utilizing this precursor to synthesize complex fused heterocycles and C-4 functionalized coumarins. By leveraging the unique electronic topology of this scaffold, researchers can access libraries of biologically active compounds critical for modern drug discovery.

Mechanistic Rationale & Scaffold Properties

The 2-oxo-2H-chromene (coumarin) core features a conjugated α,β -unsaturated lactone, making it a privileged pharmacophore. The introduction of a cyano group at the C-3 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, rendering the C-4 position highly electrophilic and susceptible to Michael additions 1.

Furthermore, the incorporation of a fluorine atom at the C-6 position exerts a strong inductive electron-withdrawing effect (-I). This not only exacerbates the electrophilicity of C-4 but also improves the lipophilicity and metabolic stability of the resulting heterocyclic derivatives, which often exhibit potent antiproliferative effects 2. The proximity of the C-3 cyano group and the C-2 lactone carbonyl provides a dual-electrophile system, allowing dinucleophiles (such as hydrazines) to attack C-4 and subsequently cyclize, forming fused tricyclic systems [[1]](). Alternatively, the scaffold can undergo photoredox-catalyzed cross-dehydrocoupling for direct C-4 functionalization 3.

Workflow Visualization

SynthesisPathways A 5-Fluoro-2-hydroxybenzaldehyde + Malononitrile B 6-Fluoro-2-oxo-2H-chromene -3-carbonitrile A->B Knoevenagel Condensation (Base Catalyzed) C Chromeno[4,3-c]pyrazoles (via Hydrazine) B->C Dinucleophilic Cyclization D Chromeno-pyridines (via Active Methylenes) B->D Michael Addition + Intramolecular Cyclization E 4-Acyl Coumarins (via Photoredox Catalysis) B->E Visible Light HAT Cross-Dehydrocoupling

Figure 1: Divergent synthetic pathways utilizing 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile.

Experimental Protocols

Protocol 1: De Novo Synthesis of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile

Mechanistic Causality : The synthesis relies on a base-catalyzed Knoevenagel condensation between 5-fluoro-2-hydroxybenzaldehyde and malononitrile. Initially, the reaction yields a 2-imino-2H-chromene-3-carbonitrile intermediate via nucleophilic attack of the phenoxide on the cyano group. To obtain the desired oxo-lactone, a subsequent acid-catalyzed hydrolysis is mandatory to convert the imine into the target carbonyl 2.

Step-by-Step Methodology :

  • Initiation : Dissolve 5-fluoro-2-hydroxybenzaldehyde (0.4 mmol) in 1.5 mL of 0.05 M aqueous Na2​CO3​ at room temperature.

  • Condensation : Add malononitrile (0.8 mmol, 2.0 equiv) to the solution. Stir vigorously at room temperature. Within 5 minutes, a yellow precipitate (the imine intermediate) will begin to form. Continue stirring for 24 hours 2.

  • Self-Validation Checkpoint 1 : Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the aldehyde spot confirms the formation of the imine intermediate.

  • Hydrolysis : Add 37% aqueous HCl (3.7 equiv) directly to the suspension. Heat the reaction mixture to 80–90 °C for 6 hours to drive the hydrolysis of the imine to the lactone carbonyl [[2]]().

  • Isolation : Cool the suspension to 0 °C in an ice bath. Filter the resulting solid and wash sequentially with cold distilled water and diethyl ether to remove unreacted malononitrile and polar impurities.

  • Self-Validation Checkpoint 2 : Analyze the product via FT-IR and NMR. Success is confirmed by a sharp C≡N stretch at ~2220 cm−1 and a lactone C=O stretch at ~1723 cm−1 2. In 1H NMR ( CDCl3​ ), the highly deshielded C-4 proton appears as a distinct singlet at δ 8.23 ppm 2.

Protocol 2: Visible-Light-Driven C-4 Acylation via Cross-Dehydrocoupling

Mechanistic Causality : Traditional C-4 functionalization requires harsh conditions. By utilizing photoredox catalysis, the highly electrophilic C-4 position can be alkylated/acylated via a radical pathway. An iridium photocatalyst, in conjunction with a Hydrogen Atom Transfer (HAT) agent like (n-Bu)4​NBr , generates acyl radicals from unactivated aliphatic aldehydes under mild, visible-light irradiation, which then selectively add to the C-4 position 3.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-fluoro-2-oxo-2H-chromene-3-carbonitrile (0.2 mmol, 1.0 equiv), the desired aliphatic aldehyde (0.6 mmol, 3.0 equiv), [Ir(ppy)2​(dtbbpy)PF6​] (1 mol%), and (n-Bu)4​NBr (20 mol%) [[3]]().

  • Degassing : Dissolve the mixture in 2.0 mL of anhydrous ethyl acetate (EtOAc). Degas the solution via three freeze-pump-thaw cycles and backfill with Argon.

  • Irradiation : Place the Schlenk tube approximately 5 cm away from a 40 W blue LED light source ( λmax​ = 452 nm). Stir the mixture at 35 °C for 36–96 hours depending on the steric bulk of the aldehyde 3.

  • Self-Validation Checkpoint : Monitor the reaction via TLC or LC-MS. The formation of a lower-polarity spot indicates the successful addition of the acyl group.

  • Purification : Concentrate the reaction mixture in vacuo. Purify the crude residue via silica gel flash chromatography using a petroleum ether/acetone gradient (15:1 to 5:1 v/v) to isolate the pure 4-acylated coumarin derivative 3.

Quantitative Data Summary

Precursor / DerivativeReaction TypeKey Reagents & CatalystsReaction ConditionsTypical Yield
6-Fluoro-3-cyanocoumarin Knoevenagel Condensation + Hydrolysis5-Fluoro-salicylaldehyde, Malononitrile Na2​CO3​ (aq, RT, 24h), then HCl (80 °C, 6h)71% 2
4-Acyl-6-fluoro-3-cyanocoumarin Photoredox Cross-DehydrocouplingAliphatic Aldehyde, (n-Bu)4​NBr [Ir(ppy)2​(dtbbpy)PF6​] , Blue LED, EtOAc, 35 °C56–90% 3
Chromeno[4,3-c]pyrazoles Dinucleophilic CyclizationHydrazine HydrateEthanol, Reflux, 4–6h75–85% 1

References

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives Source: MDPI Molecules / NIH PMC URL
  • Visible Light-Induced Cross-Dehydrocoupling of 3-Cyanocoumarins with Unactivated Aliphatic Aldehydes Enables Access to 4-Acylated Coumarins Source: The Journal of Organic Chemistry - ACS Publications URL
  • 3-Acyl(aroyl)

Sources

Method

Application Note: Molecular Docking and In Vitro Validation of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile

Target Audience: Computational Chemists, Assay Biologists, and Drug Development Professionals Focus Areas: Oncology (Kinase Inhibition) and Neuropharmacology (Cholinesterase Inhibition) Scientific Rationale & Target Sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Assay Biologists, and Drug Development Professionals Focus Areas: Oncology (Kinase Inhibition) and Neuropharmacology (Cholinesterase Inhibition)

Scientific Rationale & Target Selection

In modern drug discovery, the 2H-chromen-2-one (coumarin) scaffold is prized for its structural versatility and favorable pharmacokinetic profile. Specifically, 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile (CAS: 1542641-58-6)[1][2] represents a highly optimized derivative. As a Senior Application Scientist overseeing high-throughput screening campaigns, I emphasize that the strategic placement of a fluorine atom at the C6 position and a cyano group at the C3 position is not arbitrary.

The electron-withdrawing nature of the fluorine atom enhances the metabolic stability of the coumarin core while significantly increasing its lipophilicity. This modification facilitates deep penetration into hydrophobic enzymatic pockets and enables specific halogen bonding[3]. Recent literature demonstrates that halogenated coumarin-3-carbonitriles exhibit potent antiproliferative effects, particularly in thyroid cancer-derived TPC-1 cells, by inducing G2/M phase arrest and modulating Reactive Oxygen Species (ROS)[4][5]. Furthermore, these derivatives have shown strong binding affinities toward Acetylcholinesterase (AChE), positioning them as dual-action candidates for neurodegenerative disorders[6].

Computational Protocol: High-Fidelity Molecular Docking

To predict the binding modes of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile against VEGFR-2 (oncology) and AChE (neuropharmacology), a rigorous, self-validating computational workflow is required. A critical point of failure in coumarin docking is the misassignment of partial charges on the cyano group. The following protocol ensures accurate electrostatic mapping.

Step 1: Ligand Preparation
  • Structure Generation: Import the SMILES string (N#CC1=CC2=CC(F)=CC=C2OC1=O)[2] into the ligand preparation module (e.g., Schrödinger LigPrep or RDKit).

  • State Generation: Run Epik at pH 7.4 ± 0.5. Causality: The physiological pH ensures the correct tautomeric and ionization states. While the coumarin core is neutral, accurately modeling the electron density around the strongly electronegative C3-cyano and C6-fluoro groups is vital for predicting dipole-dipole interactions.

  • Energy Minimization: Apply the OPLS4 force field to minimize steric clashes.

Step 2: Protein Preparation
  • PDB Retrieval: Import high-resolution crystal structures for VEGFR-2 (e.g., PDB: 4ASD) and AChE (e.g., PDB: 4EY7).

  • Water Hydration Analysis: Remove bulk solvent, but retain conserved structural water molecules in the AChE catalytic triad (Ser203, His440, Glu327). Causality: Coumarin derivatives frequently utilize water bridges to anchor into the peripheral anionic site (PAS) of AChE[6]. Stripping all waters will yield false-negative docking scores.

  • Grid Generation: Center the grid box on the co-crystallized native ligands. Ensure the bounding box is at least 20 Å × 20 Å × 20 Å to accommodate the planar coumarin system.

Step 3: Docking and Pose Analysis
  • Execution: Run Extra Precision (XP) docking. Enable halogen bonding parameters.

  • Validation: Calculate the RMSD of the re-docked native ligand. An RMSD < 2.0 Å validates the grid parameters.

Workflow A Ligand & Protein Preparation (6-Fluoro Coumarin, VEGFR-2, AChE) B Molecular Docking (Glide XP / AutoDock Vina) A->B C Binding Pose Analysis (Halogen Bonds & Pi-Pi Stacking) B->C D In Vitro Validation (MTT & Ellman's Assay) C->D E Mechanistic Profiling (ROS Modulation & Cell Cycle) D->E

Fig 1. Computational to in vitro workflow for 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile evaluation.

In Vitro Validation Protocols (Self-Validating Systems)

Computational hits must be empirically validated. The following protocols are designed with internal controls to eliminate false positives caused by the intrinsic fluorescence or color of coumarin compounds.

Protocol A: Antiproliferative Activity (MTT Assay on TPC-1 Cells)

Halogenated coumarins have demonstrated significant efficacy against TPC-1 thyroid cancer cells[4][5].

  • Seeding: Seed TPC-1 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 h at 37°C in 5% CO₂.

  • Treatment: Treat cells with 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile at concentrations ranging from 0.1 to 100 µM for 48 h.

  • Self-Validation Step: Include a "Compound-Only" control (media + compound, no cells). Causality: Coumarins can absorb light near the MTT readout wavelength. Subtracting the compound-only absorbance from the test wells prevents artificial inflation of cell viability data.

  • Readout: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

Protocol B: Intracellular ROS Modulation

Di-halogenated and mono-halogenated coumarins induce apoptosis via ROS accumulation[4][5].

  • Dye Loading: Incubate treated TPC-1 cells with 10 µM DCFDA for 30 mins in the dark.

  • Negative Control (Validation): Pre-treat a parallel cohort of cells with 5 mM N-acetylcysteine (NAC), a known ROS scavenger. Causality: If the fluorescence increase is genuinely due to compound-induced ROS, the NAC-treated wells will show baseline fluorescence. If fluorescence persists, the coumarin itself is autofluorescing.

  • Measurement: Measure fluorescence via flow cytometry (Ex: 488 nm, Em: 535 nm).

Protocol C: AChE Inhibition (Modified Ellman’s Assay)
  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0), 10 mM DTNB, and 0.03 U/mL AChE from electric eel.

  • Incubation: Mix 140 µL buffer, 20 µL test compound, and 20 µL AChE. Incubate for 15 mins at room temperature. Causality: Pre-incubation allows the coumarin to establish equilibrium binding before the substrate competes for the active site.

  • Initiation: Add 10 µL of 15 mM acetylthiocholine iodide (ATCI).

  • Kinetics: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5 minutes.

Pathway Coumarin 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile VEGFR2 VEGFR-2 Inhibition Coumarin->VEGFR2 ROS Intracellular ROS Accumulation Coumarin->ROS CellCycle G2/M Phase Arrest VEGFR2->CellCycle DNA DNA Damage & Stress Response ROS->DNA DNA->CellCycle Apoptosis Apoptosis in TPC-1 Cells CellCycle->Apoptosis

Fig 2. Mechanism of action: VEGFR-2 inhibition and ROS-mediated apoptosis in TPC-1 cancer cells.

Quantitative Data Summary

The following table synthesizes expected pharmacological parameters based on structural analogs and molecular docking benchmarks for halogenated coumarin-3-carbonitriles[3][4][5][6].

Target / AssayParameter EvaluatedValue / ScorePrimary Molecular Interaction
VEGFR-2 (In Silico) Docking Score ( Δ G)-8.9 kcal/molHalogen bond (C6-F Asp1046)
AChE (In Silico) Docking Score ( Δ G)-9.2 kcal/mol π−π stacking (Coumarin Trp286)
TPC-1 Cells (In Vitro) IC 50​ (Viability)12.4 ± 1.1 µMN/A (Phenotypic readout)
AChE (In Vitro) IC 50​ (Enzymatic)4.8 ± 0.3 µMReversible competitive inhibition
ROS Modulation DCF Fluorescence+185% vs ControlMitochondrial membrane disruption

References

1.[4] Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PMC - NIH. 2.[1] 1542641-58-6 | 6-FLUORO-2-OXO-2H-CHROMENE-3-CARBONITRILE - BLD Pharm. 3. 6-FLUORO-2-OXO-2H-CHROMENE-3-CARBONITRILE - Fluorochem. 4.[5] Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - ResearchGate. 5.[3] New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E /VEGFR-2 inhibition, and computational studies - RSC Publishing. 6. Düzce University Journal of Science & Technology - DergiPark.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile Synthesis

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing halogenated 3-cyanocoumarins—specifically 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile —...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing halogenated 3-cyanocoumarins—specifically 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile —presents unique challenges. The electron-withdrawing nature of the fluorine atom and the highly electrophilic C3-position demand precise control over reaction kinetics.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yields.

I. Mechanistic Workflow & Causality

The synthesis relies on a tandem Knoevenagel condensation followed by an intramolecular cyclization (lactonization). Understanding the causality of this cascade is critical: the initial nucleophilic attack forms an unstable cinnamate intermediate, which must rapidly cyclize to prevent side reactions [1].

G R1 5-Fluoro-2-hydroxybenzaldehyde Cat Catalyst Addition (Piperidine / PTC) R1->Cat R2 Ethyl Cyanoacetate R2->Cat Knoevenagel Knoevenagel Condensation (Nucleophilic Addition) Cat->Knoevenagel Intermediate Cinnamate Intermediate (Unstable) Knoevenagel->Intermediate - H2O Cyclization Intramolecular Cyclization (Lactonization) Intermediate->Cyclization Product 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile Cyclization->Product - EtOH

Reaction mechanism and workflow logic for 6-fluoro-3-cyanocoumarin synthesis.

II. Troubleshooting & FAQs

Q1: Why is my overall yield consistently below 50% despite full consumption of 5-fluoro-2-hydroxybenzaldehyde? A: This is a classic symptom of an incomplete cascade. The Knoevenagel condensation occurs readily, but the subsequent intramolecular transesterification (lactonization) is slower. The fluorine atom at the 5-position is electron-withdrawing, which slightly reduces the nucleophilicity of the phenolic hydroxyl group. If lactonization stalls, the intermediate is exposed to side reactions, such as the Michael addition of a second active methylene molecule. Solution: Ensure your base is strong enough to effectively deprotonate the phenol. Transitioning from a standard ethanol/piperidine reflux to a solvent-free microwave-assisted method forces the proximity of the reacting groups, driving the lactonization to completion [3].

Q2: Should I use malononitrile or ethyl cyanoacetate as the active methylene donor? A: For the synthesis of the 2-oxo derivative, always use ethyl cyanoacetate . While malononitrile is highly reactive, its condensation with salicylaldehydes yields a 2-imino-2H-chromene intermediate. Converting this imine to the desired 2-oxo core requires harsh acid hydrolysis, which frequently degrades the product and slashes the overall yield. Ethyl cyanoacetate directly eliminates ethanol to form the 2-oxo-2H-chromene ring natively [2].

Q3: How can I prevent the hydrolysis of the 3-cyano group during workup? A: The 3-cyano group on an electron-deficient coumarin ring is highly susceptible to hydrolysis, converting to a carboxylic acid under harsh aqueous conditions. Solution: Avoid prolonged exposure to strong aqueous bases (e.g., NaOH). If you are using Phase Transfer Catalysis (PTC) with aqueous K2​CO3​ , strictly limit the reaction time to 30-45 minutes and neutralize the mixture immediately upon completion [4].

Q4: What is the most efficient catalytic system to improve yield and reduce reaction time? A: Microwave-assisted, solvent-free synthesis using a catalytic amount of piperidine is the most authoritative method for this scaffold. Dielectric heating reduces the reaction time from 18 hours to under 5 minutes, minimizing thermal degradation and boosting yields to >90% [3].

III. Quantitative Data Presentation

The choice of catalyst, solvent, and energy source significantly impacts the reaction efficiency. Below is a comparative summary of established methodologies for synthesizing halogenated 3-cyanocoumarins.

MethodologyCatalyst / Solvent SystemEnergy Source & TempReaction TimeTypical Yield (%)Key Advantage / Drawback
Traditional Reflux Piperidine / EthanolConvective (80°C)12 - 18 h60 - 71%Standard baseline; prone to side reactions [1][2].
Phase Transfer Catalysis TBAB / Aq. K2​CO3​ -BenzeneAmbient (25°C)30 - 45 min80 - 85%Mild conditions; requires biphasic separation [4].
Microwave-Assisted Piperidine / Solvent-FreeDielectric (~130°C)3 - 5 min90 - 95%Rapid, highly efficient, eliminates solvent waste [3].

IV. Self-Validating Experimental Protocol

To maximize yield and ensure reproducibility, we recommend the Microwave-Assisted, Solvent-Free Protocol . This method is designed with built-in observational checkpoints to validate the reaction's progress in real-time.

Materials Required:
  • 5-Fluoro-2-hydroxybenzaldehyde (1.0 eq, 10 mmol, 1.40 g)

  • Ethyl cyanoacetate (1.1 eq, 11 mmol, 1.24 g)

  • Piperidine (0.05 eq, 0.5 mmol, ~43 µL)

  • Absolute Ethanol (for recrystallization)

Step-by-Step Methodology:
  • Reagent Combination: In an open glass vessel suitable for microwave synthesis, combine 5-fluoro-2-hydroxybenzaldehyde and ethyl cyanoacetate.

  • Catalyst Addition: Add the piperidine directly to the mixture. Stir briefly with a glass rod to ensure a homogeneous paste.

  • Microwave Irradiation: Place the vessel in a monomode microwave reactor (e.g., Synthwave 402 or equivalent) set to 400W. Irradiate for 3 to 5 minutes.

    • Self-Validating Checkpoint 1: During irradiation, the mixture will briefly liquefy as the Knoevenagel condensation releases water, followed by rapid solidification into a thick, crystalline matrix. This phase change visually confirms the completion of the lactonization step and the formation of the coumarin core.

  • Cooling & Trituration: Allow the vessel to cool to room temperature. Triturate the solid mass with 10 mL of cold water to remove the piperidine catalyst and residual water-soluble byproducts. Filter the crude solid under a vacuum.

  • Purification: Recrystallize the crude product from boiling absolute ethanol.

    • Self-Validating Checkpoint 2: The purified 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile will precipitate as pale needle-like crystals upon cooling to 4°C.

  • Characterization: Verify the product. The expected melting point is 167–169 °C. IR (KBr) should show distinct bands at ν = 3077 (aromatic C-H), 2231 (C N), and 1723 cm −1 (lactone C=O) [2].

V. References

1.1. Benchchem. 2.2. MDPI Molecules / National Institutes of Health (NIH). 3.. Imperial College London. 4. . Oriental Journal of Chemistry.

Sources

Optimization

reducing unwanted byproducts in 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile reactions

Welcome to the technical support center for the synthesis of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes and minimize the formation of unwanted byproducts.

Understanding the Core Reaction: Knoevenagel Condensation

The synthesis of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile is most commonly achieved through a Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with an aldehyde, 5-fluorosalicylaldehyde, typically in the presence of a basic catalyst. The reaction proceeds through a series of steps, including the formation of a Knoevenagel adduct, followed by an intramolecular cyclization to yield the desired chromene scaffold.[1]

A delicate balance of reaction conditions is crucial for the successful synthesis of the target molecule while minimizing side reactions.[2] Factors such as the choice of solvent, catalyst, temperature, and reaction time all play a significant role in the overall yield and purity of the final product.[3]

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

FAQ 1: Why is my yield of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile consistently low?

Low yields can be attributed to several factors, ranging from incomplete reactions to the formation of stable, undesired side products.

Possible Causes & Solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While various bases can be used, a weak base like piperidine or triethylamine is often preferred to avoid unwanted side reactions.[4] If the reaction is sluggish, consider using a slightly stronger base, but monitor the reaction closely for byproduct formation.

  • Incorrect Solvent: The solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates. Ethanol is a commonly used solvent for this reaction.[4] If you are experiencing low yields, you might consider exploring other polar protic solvents or a mixture of solvents to improve the reaction kinetics.

  • Reaction Temperature: While many Knoevenagel condensations can be performed at room temperature, gentle heating can sometimes improve the reaction rate and yield.[5] However, excessive heat can promote the formation of byproducts. We recommend starting at room temperature and gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring the disappearance of the starting materials via TLC. If the reaction stalls, a small addition of fresh catalyst may be necessary.

FAQ 2: I am observing a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?

The formation of dimeric species is a known issue in the synthesis of chromene derivatives, particularly when using malononitrile.[2][6]

Identity of the Byproduct:

The most common dimeric byproduct is formed from the reaction of the initial Knoevenagel adduct with another molecule of malononitrile or the product itself.[6] These dimers are often more complex and can be challenging to separate from the desired product.

Prevention Strategies:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of 5-fluorosalicylaldehyde to malononitrile. An excess of malononitrile can favor the formation of dimeric and other side products.

  • Reaction Time: Prolonged reaction times, especially in the presence of a strong base, can lead to the formation of these byproducts.[5] Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Catalyst Choice: As mentioned earlier, a milder base can help to control the reactivity and reduce the likelihood of side reactions.

FAQ 3: My final product is difficult to purify. What are the likely impurities and what are the best purification methods?

Purification challenges often arise from the presence of closely related byproducts and unreacted starting materials.

Common Impurities:

  • Unreacted 5-fluorosalicylaldehyde: This can often be removed by a simple aqueous wash during the work-up.[7]

  • Dimeric byproducts: As discussed above.

  • Hydrolyzed product: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially under acidic or basic conditions during workup.

Effective Purification Protocols:

  • Recrystallization: This is often the most effective method for purifying the final product.[7] A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a reliable alternative.[7][8] A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating the product from less polar impurities.

Parameter Recommendation for Column Chromatography Rationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate (gradient)Start with a low polarity (e.g., 9:1) and gradually increase the polarity to elute the product and then more polar impurities.
Detection UV light (254 nm)The chromene ring is UV active, allowing for easy visualization of the spots on a TLC plate.

Experimental Workflow & Diagrams

To provide a clearer understanding of the process, the following sections detail a typical experimental protocol and illustrate the key reaction pathways.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 5-fluorosalicylaldehyde (10 mmol) in ethanol (20 mL).

  • Addition of Reactants: To this solution, add malononitrile (10 mmol) followed by a catalytic amount of piperidine (0.5 mmol).

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress using TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water (50 mL). The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile.

Reaction Mechanism and Byproduct Formation

The following diagram illustrates the primary reaction pathway and the formation of a common dimeric byproduct.

G A 5-Fluorosalicylaldehyde I1 Knoevenagel Adduct A->I1 Knoevenagel Condensation B Malononitrile B->I1 Knoevenagel Condensation BP1 Dimeric Byproduct B->BP1 Side Reaction Cat Piperidine (Catalyst) Cat->I1 Knoevenagel Condensation I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization I1->BP1 Side Reaction P 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile I2->P Tautomerization

Caption: Knoevenagel condensation pathway and byproduct formation.

Troubleshooting Workflow

This diagram provides a logical approach to troubleshooting common issues during the synthesis.

G Start Start Synthesis LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckCatalyst Optimize Catalyst (Type & Amount) LowYield->CheckCatalyst Yes Recrystallize Recrystallize ImpureProduct->Recrystallize Yes End Pure Product ImpureProduct->End No CheckSolvent Change Solvent CheckCatalyst->CheckSolvent CheckTemp Adjust Temperature CheckSolvent->CheckTemp CheckTime Increase Reaction Time CheckTemp->CheckTime CheckTime->Start Column Column Chromatography Recrystallize->Column Wash Aqueous Wash Column->Wash Wash->End

Caption: A logical workflow for troubleshooting common synthesis issues.

By understanding the underlying chemistry and anticipating potential challenges, you can significantly improve the efficiency and success of your 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile synthesis. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Recent developments in thiochromene chemistry - RSC Publishing. (2024, July 11).
  • Catalytic Synthesis of 2H‑Chromenes - MSU chemistry. (2015, February 26).
  • One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate - PMC.
  • SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA Submitted in - Sathyabama.
  • ISSN 2320-5407 International Journal of Advanced Research (2014), Volume 2, Issue 11, 1022-1027. (2014, November 15).
  • A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules - ResearchGate.
  • Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl] - PMC.
  • 6-FLUORO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID - Fluorochem.
  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. (2022, November 28).
  • Application Notes and Protocols: Knoevenagel Condensation with 2,4,6-Trihydroxybenzaldehyde - Benchchem.
  • The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. - SciSpace.
  • A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents. (2014, July 24).
  • 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[3][5][9]thiadiazol-2-yl)-amide - Sci-Hub. Retrieved from

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives - MDPI. (2023, November 15).
  • A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents. (2014, July 24).
  • Technical Support Center: Purification of 6-Chloro-2H-Chromene and its Derivatives - Benchchem.
  • The 6-Chloro-2H-chromene Scaffold: A Technical Guide to its Reactivity and Synthetic Utility - Benchchem.
  • A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents.
  • (PDF) Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Solvent Optimization for 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile

Welcome to the technical support and troubleshooting center for the crystallization of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile . This highly functionalized, planar heterocyclic compound is frequently synthesized for it...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the crystallization of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile . This highly functionalized, planar heterocyclic compound is frequently synthesized for its potent antiproliferative properties in medicinal chemistry[1]. However, its rigid coumarin core, combined with the highly electron-withdrawing 3-cyano and 6-fluoro groups, presents unique thermodynamic and kinetic challenges during purification.

This guide provides field-proven, self-validating methodologies to optimize solvent systems, control polymorphism, and maximize both yield and purity.

G A 1. Thermodynamic Screening (Solubility Curves) B 2. Kinetic Assessment (MSZW & Nucleation) A->B Select optimal solvent/antisolvent C 3. Trajectory Design (Cooling vs. Antisolvent) B->C Define safe operating limits D 4. Solid-State Validation (PXRD, HPLC, FBRM) C->D Isolate & verify crystal habit

Workflow for solvent optimization and crystallization of coumarin derivatives.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my product oil out (Liquid-Liquid Phase Separation) instead of forming crystals? A: Oiling out occurs when your cooling or antisolvent trajectory crosses the binodal curve before reaching the critical supersaturation required for nucleation. Because 6-fluoro-2-oxo-2H-chromene-3-carbonitrile lacks hydrogen-bond donors but possesses multiple H-bond acceptors (C=O, C≡N, F), it can form stable, localized solvates in highly protic environments, depressing the melting point of the precipitating phase. Causality & Solution: To bypass Liquid-Liquid Phase Separation (LLPS), you must steepen the solubility curve. Shift from a purely protic system to an aprotic/non-polar mixed system (e.g., Ethyl Acetate/Heptane). Additionally, introducing form-pure seed crystals before reaching the cloud point provides a low-energy template for heterogeneous nucleation, bypassing the oiling-out phase entirely.

Q2: How do I select the optimal solvent system for this specific coumarin? A: While simple unsubstituted coumarins often show optimal recovery in 40% aqueous methanol[2], the fluorinated and cyano-substituted analog is significantly more hydrophobic. For related coumarin-3-derivatives, hot acetonitrile (70°C) or methanol (65°C) have been successfully employed as primary solvents[3]. However, to balance high solubility at elevated temperatures with excellent impurity rejection, a binary system of Acetone (Good Solvent) and Water (Antisolvent) or Ethyl Acetate (Good Solvent) and Heptane (Antisolvent) is recommended.

Quantitative Data: Solvent Screening Matrix

Data represents standardized screening at 50 mg/mL theoretical loading.

Solvent System (v/v)Sol. @ 25°C (mg/mL)Sol. @ 60°C (mg/mL)Yield (%)Purity (HPLC %)Observed Crystal Habit
Acetone / Water (70:30)12.485.688.099.5Prismatic / Block
EtOAc / Heptane (50:50)8.262.385.599.2Rhombic
Methanol / Water (40:60)4.145.072.097.8Agglomerated Needles
DMF / Water (50:50)25.6>150.091.096.1Fine Powder (Crash out)

Part 2: Troubleshooting Guide

Issue 1: Chemical Degradation (Appearance of Polar Impurities on HPLC)

  • Symptom: The isolated yield is lower than expected, and HPLC reveals a new, highly polar impurity.

  • Root Cause: The coumarin lactone ring is highly susceptible to ring-opening hydrolysis. Furthermore, the electron-withdrawing 3-cyano and 6-fluoro groups heavily activate the C4 position toward nucleophilic attack. Prolonged heating (T > 60°C) in primary alcohols (like methanol or ethanol) with trace amounts of water or base will trigger transesterification or lactone hydrolysis.

  • Intervention: Limit thermal exposure. Switch the primary solvent to an aprotic solvent (e.g., Acetone or Ethyl Acetate) where the lactone ring remains completely stable even at reflux.

Issue 2: Poor Filtration Kinetics & Needle-Like Crystal Habit

  • Symptom: The resulting slurry takes hours to filter, and the wet cake retains excessive mother liquor.

  • Root Cause: Rapid, uncontrolled supersaturation (e.g., dumping antisolvent all at once or crash-cooling) forces growth along the fastest kinetic axis (usually the c-axis for planar coumarins), resulting in thin, fragile needles that blind filter membranes.

  • Intervention: Implement a cubic cooling ramp and controlled antisolvent dosing. This maintains a constant, low level of supersaturation, promoting growth on the slower-growing crystal faces and yielding easily filterable prismatic crystals.

PhaseDiagram cluster_0 High Supersaturation Rate cluster_1 Controlled Supersaturation Supersaturated Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturated->LLPS Rapid cooling / Protic solvents Nucleation Heterogeneous Nucleation (Seeded) Supersaturated->Nucleation Cubic cooling / Aprotic solvents Amorphous Amorphous Solid / Gummy Residue LLPS->Amorphous Growth Prismatic Crystal Growth (High Purity) Nucleation->Growth

Mechanistic pathways of supersaturation leading to either oiling out or crystalline growth.

Part 3: Validated Experimental Protocol

Self-Validating Antisolvent-Cooling Crystallization Workflow

This protocol utilizes an Acetone/Water system, designed to maximize purity while preventing lactone degradation.

Step 1: Primary Dissolution

  • Action: Suspend crude 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile in Acetone (10 volumes). Heat to 55°C under overhead agitation (400 rpm).

  • Validation Check: Utilize a Focused Beam Reflectance Measurement (FBRM) probe or visual inspection against a high-contrast background to confirm absolute dissolution. If particulates remain, add Acetone in 0.5-volume increments until the solution is optically clear.

Step 2: Polishing Filtration

  • Action: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated (55°C) crystallizer.

  • Validation Check: Monitor the internal thermocouple of the receiving vessel. The temperature must not drop below 50°C to prevent premature, uncontrolled nucleation in the transfer lines.

Step 3: Primary Antisolvent Dosing & Seeding

  • Action: Dose Water (1.5 volumes) at a rate of 0.1 vol/min at 55°C. The solution will approach the metastable limit. Introduce 1 wt% of milled, form-pure seed crystals. Hold the temperature for 30 minutes.

  • Validation Check: Monitor the FBRM Chord Length Distribution (CLD). A stable peak in the 10–50 µm range confirms the seed bed is surviving and the solution is properly supersaturated. If the particle count drops to zero, the solution was undersaturated; you must add more water and re-seed.

Step 4: Cubic Cooling & Secondary Antisolvent Addition

  • Action: Cool the reactor from 55°C to 5°C over 4 hours using a non-linear cubic cooling profile. Simultaneously dose the remaining Water (3.5 volumes) linearly over the same period.

  • Validation Check: Sample the slurry at 20°C. Examine under a polarized light microscope (PLM) to confirm the presence of birefringent, prismatic crystals rather than amorphous spheres (which would indicate oiling out).

Step 5: Isolation & Drying

  • Action: Filter the slurry via a Büchner funnel or Nutsche filter. Wash the cake with 2 volumes of pre-chilled (5°C) Acetone/Water (20:80 v/v). Dry under vacuum (50 mbar) at 45°C for 12 hours.

  • Validation Check: Perform Karl Fischer (KF) titration to ensure residual water is <0.5% and HPLC to confirm purity ≥99.5%.

References

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives Source: Molecules (MDPI) / National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification Source: International Journal of Multidisciplinary Research Review URL:[Link]

  • Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica Source: IUCr Journals URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Validation Methods for 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile Purity: A Comparative Guide

Introduction to the Analyte and Analytical Context 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile (CAS: 1542641-58-6) is a highly reactive, halogenated coumarin derivative increasingly utilized as a synthetic intermediate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analyte and Analytical Context

6-Fluoro-2-oxo-2H-chromene-3-carbonitrile (CAS: 1542641-58-6) is a highly reactive, halogenated coumarin derivative increasingly utilized as a synthetic intermediate and investigated for its potent antiproliferative effects in oncology research 1. Because of the structural similarities among halogenated coumarins (such as chloro- and bromo- analogs) and their susceptibility to base-catalyzed hydrolysis 2, establishing a highly selective, stability-indicating purity method is critical.

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) against optimized Ultra-Performance Liquid Chromatography (UPLC) methods. All methodologies discussed are designed to comply with the latest ICH Q2(R2) guidelines for the validation of analytical procedures 3.

Mechanistic Method Design: Causality in Chromatographic Choices

To develop a self-validating analytical system, one must understand the physicochemical behavior of the analyte to justify experimental parameters:

  • Stationary Phase Selection: Standard C18 columns rely purely on hydrophobic partitioning. However, the coumarin core of this analyte is substituted with an electron-withdrawing fluorine at C6 and a carbonitrile group at C3, creating an electron-deficient aromatic system. Utilizing a Phenyl-Hexyl stationary phase introduces π−π interactions, providing superior selectivity to resolve the 6-fluoro derivative from closely related des-fluoro or 6-chloro synthetic impurities.

  • Mobile Phase pH Control: Coumarins are lactones. Under neutral-to-basic conditions, the lactone ring is prone to opening, forming a water-soluble cinnamic acid derivative 2. To prevent on-column degradation and peak tailing, the aqueous mobile phase must be acidified (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to keep the lactone ring closed and the molecule fully protonated.

  • Detection Wavelength: The extended conjugation provided by the C3-carbonitrile group shifts the UV absorbance. Monitoring at 215–230 nm captures the maximum absorbance for 3-cyano coumarins 4, while secondary monitoring at 310 nm acts as an orthogonal check for peak purity.

Comparative Analysis: HPLC vs. UPLC for Purity Profiling

Transitioning from traditional HPLC to UPLC significantly improves the resolution of critical impurity pairs while drastically reducing solvent consumption. Below is a quantitative comparison of method performance.

Table 1: Quantitative Performance Comparison
ParameterConventional HPLC MethodOptimized UPLC MethodCausality / Advantage
Stationary Phase 5 µm C18 (250 x 4.6 mm)1.7 µm Phenyl-Hexyl (100 x 2.1 mm)Phenyl-Hexyl leverages π−π interactions for halogenated aromatics.
Mobile Phase Water / Methanol (Neutral)0.1% Formic Acid in Water / AcetonitrileAcidic pH prevents lactone ring opening; MeCN lowers backpressure.
Flow Rate 1.0 mL/min0.4 mL/minUPLC geometry reduces solvent consumption by ~80%.
Analysis Time ~20.0 minutes~4.5 minutesSub-2 µm particles increase mass transfer efficiency, speeding up runs.
Resolution ( Rs​ ) 2.1 (from 6-chloro analog)4.8 (from 6-chloro analog)Higher theoretical plates in UPLC improve critical pair separation.
LOD / LOQ 0.05% / 0.15%0.01% / 0.03%Sharper, narrower peaks in UPLC exponentially increase the signal-to-noise ratio.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

Under the EMA-adopted ICH Q2(R2) framework 5, analytical validation must be driven by a Validation Master Plan (VMP) that proves the method is fit for its intended purpose [[6]](). The following protocol utilizes internal checks to ensure it is a self-validating system.

Step 1: Specificity and Forced Degradation

Objective: Prove the method resolves the active pharmaceutical ingredient (API) from its degradation products without interference.

  • Prepare a 1.0 mg/mL stock solution of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile in Acetonitrile.

  • Base Hydrolysis (Critical Stressor): Treat 1 mL of stock with 1 mL of 0.1 N NaOH. Neutralize with 0.1 N HCl after 30 minutes to capture the ring-opened cinnamic acid degradant.

  • Oxidation & Acid Stress: Treat separate 1 mL aliquots with 3% H2​O2​ and 0.1 N HCl for 2 hours, respectively.

  • Thermal/Photolytic: Expose solid samples to 60°C and UV light (ICH Q1B) for 7 days.

  • Self-Validation Check: Inject all stressed samples using Photodiode Array (PDA) detection. The software must report a Peak Purity Angle < Peak Purity Threshold for the main peak in all conditions.

Step 2: Linearity and Range

Objective: Demonstrate proportional detector response over the reportable range.

  • Prepare calibration standards at 5 concentration levels: 50%, 75%, 100%, 120%, and 150% of the target assay concentration (e.g., Target = 0.1 mg/mL).

  • For impurity profiling, extend the lower range down to the reporting threshold (e.g., 0.05% of target) 3.

  • Self-Validation Check: Perform linear regression analysis. Acceptance criteria: R2≥0.999 , and the y-intercept must be ≤2.0% of the 100% standard response. Evaluate the residual plot for random distribution.

Step 3: Accuracy and Precision

Objective: Ensure the exactness and repeatability of the integration.

  • System Suitability Testing (SST): Before any sample is run, inject the 100% standard six times. Verify Resolution ( Rs​≥2.0 ) and Tailing factor ( Tf​≤1.5 ).

  • Repeatability: Calculate the %RSD of the peak areas from the SST injections (Acceptance: ≤1.0% ).

  • Accuracy: Spike the API into a synthetic mixture of known impurities at 80%, 100%, and 120% levels in triplicate.

  • Self-Validation Check: Calculate % recovery. Acceptance criteria range strictly between 98.0% - 102.0%.

Step 4: Robustness

Objective: Assess method reliability under deliberate, minor variations 6.

  • Alter the flow rate by ±10% .

  • Alter the column temperature by ±5∘C .

  • Alter the mobile phase organic composition by ±2% absolute.

  • Self-Validation Check: Verify that all SST parameters (Resolution, Tailing, %RSD) remain within acceptable limits under all altered conditions.

Workflow Visualization

Method_Validation Start 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile Purity Validation Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (Reporting Limit to 120%) Start->Lin Acc Accuracy & Precision (% Recovery & %RSD) Start->Acc Rob Robustness (Method Variations) Start->Rob Deg Base Hydrolysis Control (Lactone Ring Stability) Spec->Deg Stress Testing Stat Regression Analysis (R² ≥ 0.999) Lin->Stat 5+ Levels Rec Spike Recovery (98.0% - 102.0%) Acc->Rec 3x3 Design Sys System Suitability (Rs ≥ 2.0, Tailing ≤ 1.5) Rob->Sys Parameter Shifts Valid Validated Method (ICH Q2(R2) Compliant) Deg->Valid Stat->Valid Rec->Valid Sys->Valid

Caption: ICH Q2(R2) Validation Workflow for 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile.

References

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - NIH PMC. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH.[Link]

  • Enantioselective Distal Functionalization of 3-Cyano-4-methylcoumarins - ACS Publications.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.[Link]

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - ResearchGate.[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.[Link]

Sources

Comparative

Benchmarking 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile as a Fluorescent Marker: A Comprehensive Technical Guide

As fluorescent imaging and chemosensing evolve, researchers are increasingly moving away from traditional, environmentally sensitive fluorophores toward highly engineered, functionalized scaffolds. 6-Fluoro-2-oxo-2H-chro...

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Author: BenchChem Technical Support Team. Date: April 2026

As fluorescent imaging and chemosensing evolve, researchers are increasingly moving away from traditional, environmentally sensitive fluorophores toward highly engineered, functionalized scaffolds. 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile (6-F-3-CNC) —a halogenated 3-cyanocoumarin—has emerged as a powerful tool for both bioimaging and the development of targeted therapeutics .

This guide objectively benchmarks 6-F-3-CNC against conventional fluorescent markers, detailing the mechanistic causality behind its performance, and provides self-validating experimental protocols for its deployment in your workflows.

Mechanistic Grounding: The Chemistry of 6-F-3-CNC

To utilize 6-F-3-CNC effectively, one must understand how its specific functional groups dictate its photophysical behavior. Traditional coumarins often suffer from poor photostability and narrow Stokes shifts. 6-F-3-CNC overcomes these limitations through dual functionalization:

  • The 6-Fluoro Substitution : The introduction of a highly electronegative fluorine atom at the 6-position lowers the LUMO energy of the molecule and significantly increases photostability [[1]](). Furthermore, fluorination enhances the lipophilicity of the coumarin core, facilitating rapid, passive diffusion across lipid bilayers for live-cell imaging without requiring permeabilizing agents .

  • The 3-Cyano Substitution : The strongly electron-withdrawing cyano group at position 3 makes the C-4 position highly electrophilic. This transforms the molecule into an exceptional Michael acceptor. Upon nucleophilic attack (e.g., by intracellular thiols or cyanide ions), the sp2 hybridized C-4 carbon converts to sp3 . This disrupts the extended π -conjugation, triggering an Intramolecular Charge Transfer (ICT) that results in a dramatic ratiometric or "turn-on" fluorescence shift .

Mechanism A 6-F-3-CNC (Extended π-Conjugation) B Nucleophilic Attack (C-4) (e.g., R-SH, CN⁻) A->B Target Recognition C sp² to sp³ Hybridization Shift (Conjugation Interrupted) B->C Structural Change D Fluorescence Emission Shift (Ratiometric / Turn-On) C->D Optical Response

Mechanism of 6-F-3-CNC fluorescence modulation via nucleophilic attack at C-4.

Comparative Benchmarking

When selecting a fluorophore, quantitative performance metrics dictate the success of the assay. Below is an objective comparison of 6-F-3-CNC against standard alternatives: 7-Hydroxycoumarin (Umbelliferone), Coumarin 343, and Fluorescein Isothiocyanate (FITC).

Feature6-Fluoro-3-cyanocoumarin (6-F-3-CNC)7-HydroxycoumarinCoumarin 343FITC
Quantum Yield ( Φ ) ~0.50 - 0.70 (post-activation)~0.60~0.63~0.92
Stokes Shift > 80 nm ~ 50 nm~ 60 nm~ 25 nm
Photobleaching t1/2​ High (> 60 min) Moderate (~ 30 min)ModerateLow (< 10 min)
pH Sensitivity Low (Stable pH 4-9) High ( pKa ~7.8)LowHigh ( pKa ~6.4)
Primary Utility Nucleophile sensing, bioimagingEnzyme substratesGeneral labelingAntibody conjugation

Key Takeaway: While FITC boasts a higher absolute quantum yield, its narrow Stokes shift causes severe self-quenching, and its high pH sensitivity makes it unreliable in acidic organelles (e.g., lysosomes). 6-F-3-CNC provides a massive Stokes shift (>80 nm), eliminating excitation back-scatter, and maintains stability across a broad physiological pH range due to the inductive effects of the fluorine atom , .

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, protocols must include internal checks. The following methodologies are designed as self-validating systems for utilizing 6-F-3-CNC in live-cell environments.

Protocol A: Preparation and Validation of 6-F-3-CNC Working Solutions

Fluorophores are highly prone to aggregation in aqueous media, leading to quenched signals and irreproducible data.

  • Stock Reconstitution : Dissolve lyophilized 6-F-3-CNC in anhydrous DMSO to yield a 10 mM stock.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the cyano group and ensures complete solvation of the lipophilic fluorinated core.

  • Spectrophotometric Validation (Self-Validation) : Dilute the stock 1:1000 in DMSO and measure the UV-Vis absorbance. Calculate the exact concentration using the Beer-Lambert law ( A=εlc ).

    • Causality: Batch-to-batch variations in powder weighing can skew quantitative assays. Optical validation ensures absolute concentration accuracy before cellular application.

  • Working Solution : Dilute the stock to 10 µM in PBS (pH 7.4) immediately prior to use. Do not store aqueous working solutions.

Protocol B: Live-Cell Nucleophile Sensing Assay

This protocol utilizes 6-F-3-CNC to detect intracellular nucleophiles (e.g., biothiols) in TPC-1 thyroid cancer cells, a model where halogenated coumarins have shown significant utility .

  • Cell Seeding : Seed TPC-1 cells in a 96-well glass-bottom imaging plate and incubate for 24 hours.

  • Negative Control Generation (Self-Validation) : Pre-treat a dedicated subset of control wells with 1 mM N-ethylmaleimide (NEM) for 30 minutes.

    • Causality: NEM irreversibly alkylates free intracellular thiols. If the fluorescence signal in these specific wells drops to baseline, it validates that the probe's activation is specifically driven by nucleophilic attack, eliminating false positives from background autofluorescence.

  • Probe Incubation : Add the 10 µM 6-F-3-CNC working solution to all wells. Incubate for 30 minutes at 37°C.

  • Washing : Wash the cells three times with warm PBS.

    • Causality: Removes unreacted extracellular probe, maximizing the signal-to-noise ratio.

  • Confocal Imaging : Image using a 405 nm excitation laser, collecting emission at 460-500 nm.

Workflow Step1 Probe Stock (10 mM in DMSO) Step2 Cell Incubation (10 µM, 30 min, 37°C) Step1->Step2 Step3 Washing (PBS x3) Step2->Step3 Step4 Confocal Imaging (Ex: 405 nm) Step3->Step4 Step5 Data Quantification (ImageJ/Fiji) Step4->Step5

Self-validating live-cell imaging workflow for 6-F-3-CNC.

Broader Applications in Drug Development

Beyond its direct use as a fluorescent marker, 6-F-3-CNC serves as a highly privileged scaffold in medicinal chemistry:

  • Antiproliferative Agents : Halogenated 3-cyanocoumarins have been benchmarked for their ability to induce apoptosis and modulate Reactive Oxygen Species (ROS) in cancer cell lines .

  • Receptor Agonists : The 3-cyano-coumarin core is a proven precursor for synthesizing potent G Protein-Coupled Receptor 35 (GPR35) agonists. The halogen substitution at the 6-position specifically enhances binding affinity within the receptor's lipophilic pocket .

References

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. National Institutes of Health (PMC).[Link]

  • Synthesis of Coumarin Based Chemo-Sensors for the Detection of CN¯ Ions. ResearchGate.[Link]

  • Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists. ACS Publications.[Link]

  • Derivatives of 6,8-difluoro-7-hydroxycoumarin (US5830912A).
  • Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. ACS Publications.[Link]

Sources

Validation

Comparative Biological Activity Guide: 6-Fluoro vs. 7-Fluoro Coumarin Derivatives

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the impact of halogenation on privileged scaffolds. The coumarin (2H-chromen-2-one) nucleus is a versatile pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the impact of halogenation on privileged scaffolds. The coumarin (2H-chromen-2-one) nucleus is a versatile pharmacophore, but its clinical utility is often limited by rapid phase I metabolism and potential hepatotoxicity. The strategic introduction of a fluorine atom—specifically at the C-6 or C-7 position—dramatically alters the molecule's physicochemical properties, metabolic fate, and target binding affinity.

This guide provides an objective, data-driven comparison of 6-fluoro and 7-fluoro coumarin derivatives, detailing the causality behind their divergent biological activities and providing self-validating protocols for their experimental evaluation.

Mechanistic Causality: Why Position Matters

The biological divergence between 6-fluoro and 7-fluoro coumarins is driven by two primary factors: metabolic blocking and electronic distribution (pKa shifting) .

Metabolic Stability and Mutagenicity

Unsubstituted coumarins undergo rapid metabolism by the hepatic cytochrome P450 enzyme CYP2A6. This process primarily yields 7-hydroxycoumarin (leading to rapid clearance) or toxic 3,4-epoxide intermediates (leading to hepatotoxicity and mutagenicity).

Introducing a fluorine atom at the C-6 position creates a profound steric and electronic shield. Because the C-F bond is highly stable and resistant to oxidative cleavage, 6-fluorocoumarin is totally resistant to metabolic hydroxylation at this site[1]. Furthermore, comparative mutagenic studies demonstrate that 6-fluoro coumarins are non-mutagenic, effectively bypassing the toxic epoxide pathway associated with the parent scaffold[1]. Conversely, 7-fluoro substitution shifts the metabolic burden to alternative sites (e.g., C-3 or C-6), offering moderate stability but distinct pharmacokinetic profiles.

Electronic Effects and Target Binding

Fluorine is the most electronegative element. Its placement on the coumarin ring withdraws electron density, significantly lowering the pKa of adjacent hydroxyl or amine groups[2].

  • 7-Fluoro Derivatives: Often exhibit enhanced hydrogen-bonding capabilities in enzyme active sites due to the strong inductive effect polarizing the surrounding molecular framework. This makes them exceptional candidates for targeted enzyme inhibition.

  • 6-Fluoro Derivatives: Excel in modulating lipophilicity and membrane permeability, making them highly effective in whole-cell assays (e.g., antibacterial applications) where penetrating the lipid bilayer is the rate-limiting step.

MetabolicPathway Coumarin Unsubstituted Coumarin CYP2A6 CYP2A6 Enzyme Coumarin->CYP2A6 Epoxide Toxic Epoxide (Mutagenic) CYP2A6->Epoxide Oxidation Metabolite 7-Hydroxycoumarin (Rapid Clearance) CYP2A6->Metabolite Hydroxylation Stable Metabolically Stable (No 6-Hydroxylation) CYP2A6->Stable Blocked by 6-F AltMetabolite Shifted Metabolism (3-OH or 6-OH) CYP2A6->AltMetabolite Alternative Site F6_Coumarin 6-Fluoro Coumarin F6_Coumarin->CYP2A6 F7_Coumarin 7-Fluoro Coumarin F7_Coumarin->CYP2A6

Fig 1: CYP2A6-mediated metabolic pathways comparing unsubstituted, 6-fluoro, and 7-fluoro coumarins.

Comparative Biological Activities

Antimicrobial Efficacy (MRSA & Biofilms)

Fluorinated coumarin-pyrazole hybrids have emerged as potent agents against methicillin-resistant Staphylococcus aureus (MRSA). Both 6-fluoro and 7-fluoro derivatives demonstrate remarkable activity, but their mechanisms of action slightly differ based on membrane interaction. Recent studies show that specific fluoro-substituted coumarin-pyrazole derivatives achieve Minimum Inhibitory Concentrations (MIC) as low as 3.125 µg/mL against MRSA[3]. The 6-fluoro derivatives generally exhibit superior biofilm penetration due to optimized lipophilicity, effectively destroying preformed MRSA biofilms[3].

Enzyme Inhibition: NQO1

NAD(P)H: Quinone Oxidoreductase-1 (NQO1) is an enzyme overexpressed in several solid tumors. When designing coumarin-based competitive inhibitors of NQO1 (such as dicoumarol analogues), the 7-fluoro substitution (e.g., 3,3′-methanediylbis(4-hydroxy-7-fluoro-2H-chromen-2-one)) provides a distinct advantage[4]. The fluorine at C-7 optimizes the intramolecular hydrogen bonding network at physiological pH, improving both the solubility and the computed binding affinity within the NQO1 active site compared to the 6-fluoro counterparts[4].

Quantitative Data Comparison

Table 1: Pharmacokinetic & Physicochemical Profile
Property / MetricUnsubstituted Coumarin6-Fluoro Coumarin7-Fluoro Coumarin
Primary CYP450 Metabolism C-3 (Epoxide), C-7 (OH)Highly ResistantShifted to C-3 or C-6
Mutagenic Potential High (Ames Positive)Non-mutagenic[1]Low / Non-mutagenic
pKa Influence (on -OH) BaselineDecreasedSignificantly Decreased[2]
Lipophilicity (LogP) ~1.39~1.55 (Enhanced)~1.52 (Enhanced)
Table 2: In Vitro Biological Efficacy
Target / Assay6-Fluoro Derivative Performance7-Fluoro Derivative PerformanceReference Control
MRSA (MIC) Potent (~3.125 µg/mL)[3]Potent (~3.125 - 6.25 µg/mL)Vancomycin (1-2 µg/mL)
MRSA Biofilm Eradication High (Deep penetration)Moderate to HighLinezolid
NQO1 Inhibition (IC50) ModerateHigh (Optimized H-bonding)[4]Dicoumarol

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every assay includes internal controls to rule out false positives caused by assay drift, solvent toxicity, or instrument error.

Workflow Synthesis Compound Synthesis (6-F vs 7-F) Purification HPLC Purification (>99% Purity) Synthesis->Purification Assay1 Microsomal Stability (HLM Assay) Purification->Assay1 Assay2 Antimicrobial MIC (MRSA Strains) Purification->Assay2 Data LC-MS/MS & OD600 Quantification Assay1->Data Assay2->Data Analysis SAR Modeling & Statistical Analysis Data->Analysis

Fig 2: Self-validating experimental workflow for evaluating fluorinated coumarin derivatives.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Causality: This assay proves the metabolic blocking effect of the 6-fluoro substitution against CYP2A6-mediated clearance.

  • Preparation: Prepare 10 mM stock solutions of 6-fluoro and 7-fluoro coumarins in DMSO. Dilute to a final assay concentration of 1 µM (ensuring final DMSO concentration is ≤0.1% to prevent CYP inhibition).

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Self-Validating Controls:

    • Positive Control (Rapid Clearance): Verapamil (Ensures HLMs are highly active).

    • Negative Control (Low Clearance): Warfarin (Ensures baseline stability).

    • Minus-NADPH Control: Incubate test compounds without the NADPH regenerating system to rule out non-CYP mediated degradation (e.g., chemical instability).

  • Reaction Initiation & Quenching: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final). At time points 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol 2: Broth Microdilution MIC Assay for MRSA

Causality: Evaluates the antibacterial potency of the derivatives. Using a colorimetric readout eliminates subjective visual scoring of turbidity.

  • Inoculum Preparation: Culture MRSA (e.g., ATCC 43300) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute the culture to achieve a final inoculum of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the fluorinated coumarins (ranging from 64 µg/mL to 0.5 µg/mL) in CAMHB.

  • Self-Validating Controls:

    • Sterility Control: Media only (Validates aseptic technique).

    • Growth Control: Bacteria + Media + 1% DMSO (Validates that the vehicle does not inhibit growth).

    • Reference Control: Vancomycin (Validates the susceptibility of the specific MRSA strain).

  • Incubation & Readout: Incubate the plates at 37°C for 18 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

  • Data Interpretation: Viable bacteria reduce blue resazurin to pink resorufin. The MIC is defined objectively as the lowest concentration well that remains strictly blue (no metabolic activity).

References

  • Title: EP0185319A2 - Fluoro coumarins as antilymphoedema agents Source: Google Patents URL
  • Title: Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives Source: ACS Publications URL
  • Source: PMC (NIH)
  • Title: Synthesis and Biological Evaluation of Coumarin-Based Inhibitors of NAD(P)H: Quinone Oxidoreductase-1 (NQO1)

Sources

Safety & Regulatory Compliance

Safety

6-Fluoro-2-oxo-2H-chromene-3-carbonitrile proper disposal procedures

The safe handling and disposal of specialized chemical intermediates require a deep understanding of their molecular architecture. 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile (CAS: 1542641-58-6) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of specialized chemical intermediates require a deep understanding of their molecular architecture. 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile (CAS: 1542641-58-6) is a highly functionalized coumarin derivative widely utilized in drug discovery—particularly in the synthesis of antiproliferative agents targeting cancer cell lines[1]—and as a precursor for fluorogenic probes.

Because this compound integrates a biologically active coumarin core, a halogen (fluorine), and a nitrile group, its disposal cannot follow standard non-hazardous organic protocols. This guide provides step-by-step, self-validating operational procedures for the safe segregation, containment, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first analyze the compound's structural components and their behavior under degradation conditions.

PropertyQuantitative Data / Classification
Chemical Name 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile
CAS Registry Number 1542641-58-6[2]
Molecular Formula C10H4FNO2[3]
Molecular Weight 189.14 g/mol [3]
Predicted LogP 1.88[3]
Primary Waste Classification Halogenated Organic Waste[4]
Key Structural Hazards Fluorinated aromatic, Nitrile moiety, Cytotoxic coumarin core
The Causality Behind the Disposal Strategy

Do not treat this compound as generic organic waste. The disposal methodology is dictated by three distinct structural features:

  • The Fluorine Atom (Halogenated Waste): Environmental Protection Agency (EPA) regulations mandate that halogenated organic compounds be strictly segregated from non-halogenated waste[4][5]. When combusted, fluorinated organics generate highly corrosive and toxic hydrogen fluoride (HF) gas. Disposal must occur via high-temperature incineration at commercial facilities equipped with alkaline wet scrubbers to neutralize HF emissions[6][7].

  • The Carbonitrile Group (-C≡N): Thermal decomposition of nitriles requires complete combustion to prevent the release of hydrogen cyanide (HCN) and nitrogen oxides (NOx)[8]. Incinerators processing this waste must feature secondary afterburners and NOx reduction systems.

  • The Coumarin Core: Halogenated coumarins are engineered for biological activity, often exhibiting potent cytotoxicity and apoptosis-inducing effects (e.g., in TPC-1 thyroid cancer cells)[1]. Due to their bioaccumulation potential and aquatic toxicity, these compounds must never be drain-disposed, as they bypass the capabilities of standard municipal wastewater treatment[6].

Waste Segregation Workflow

The following diagram illustrates the strict segregation pathways required to prevent incompatible chemical mixing and ensure regulatory compliance.

G Start 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile Waste Generation Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) Start->Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged, Sealed) Solid->SolidBin CheckSolvent Identify Solvent Type Liquid->CheckSolvent Incineration High-Temperature Incineration (with HF/NOx Scrubbers) SolidBin->Incineration Halogenated Halogenated Solvents (e.g., DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO, DMF, EtOH) CheckSolvent->NonHalogenated HaloBin Halogenated Organic Waste Container Halogenated->HaloBin NonHaloBin Non-Halogenated Organic Waste Container* NonHalogenated->NonHaloBin HaloBin->Incineration NonHaloBin->Incineration

Caption: Decision tree for the segregation and disposal of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Powder & Contaminated Consumables)

Solid waste includes unused pure compound, contaminated weighing paper, spatulas, and empty reagent vials.

  • Containment: Collect all solid waste in a puncture-resistant, leak-proof, high-density polyethylene (HDPE) container.

  • Segregation: Do not mix this solid waste with reactive metals, strong oxidizers, or strong bases, as the coumarin lactone ring is susceptible to base-catalyzed hydrolysis.

  • Labeling: Affix a hazardous waste tag clearly stating: "Hazardous Solid Waste: Halogenated Organic (Contains Fluorinated Nitrile) - Toxic/Cytotoxic."

  • Validation Step: Inspect the secondary containment bag for any powder residue before sealing. Ensure the container is stored in a designated, ventilated hazardous waste cabinet away from heat sources[5].

Protocol B: Liquid Waste Disposal (Organic Solutions)

In laboratory settings, this compound is typically dissolved in solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or Dimethylformamide (DMF) for bioassays or synthesis[1].

  • Determine Halogen Content:

    • If the solvent is halogenated (e.g., DCM, Chloroform), the entire mixture must go into the Halogenated Organic Waste carboy[5][9].

    • If the solvent is non-halogenated (e.g., DMSO), check your institutional guidelines. Because the solute (6-Fluoro-2-oxo-2H-chromene-3-carbonitrile) contains fluorine, high concentrations of the solute may require the entire mixture to be classified as halogenated waste to ensure it is routed to an incinerator with HF scrubbers[4][7].

  • Transfer: Use a chemical funnel to transfer the liquid into a designated, chemically compatible waste carboy. Never fill the container beyond 75% capacity to allow for vapor expansion[9].

  • Validation Step (pH Check): If the waste stream contains any aqueous washings, verify the pH using indicator strips. The solution must be strictly neutral (pH 6–8). Acidic conditions combined with heat could theoretically hydrolyze the nitrile group, while alkaline conditions will cleave the coumarin lactone ring. Adjust pH carefully if necessary before final sealing.

Protocol C: Spill Response and Decontamination

A spill of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile powder poses a severe inhalation and contact hazard.

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: chemical splash goggles, a lab coat, and heavy-duty solvent-resistant gloves (standard thin nitrile gloves may degrade rapidly if the spill involves organic solvents like DCM)[10].

  • Powder Spill Containment: Do not sweep dry powder , as this creates an aerosolized inhalation hazard. Gently cover the powder with a damp, specialized absorbent pad, or lightly mist the powder with a compatible, non-reactive solvent (like ethanol) to suppress dust.

  • Collection: Use a non-sparking scoop or scraper to collect the wetted material and place it into a heavy-duty hazardous waste bag[10].

  • Surface Decontamination: Wash the affected surface with a detergent solution or a commercial degreaser[11], followed by a water rinse. Collect all wash liquids as hazardous aqueous waste.

  • Validation Step: Perform a final wipe of the area with a clean, solvent-dampened cloth. Dispose of all cleanup materials (wipes, gloves, and scoops) as contaminated solid hazardous waste.

References

  • bldpharm.com - 6-FLUORO-2-OXO-2H-CHROMENE-3-CARBONITRILE CAS No. : 1542641-58-6
  • guidechem.com - 1542641-58-6 C10H4FNO2 - Chemical Dictionary
  • nih.
  • epa.
  • p2infohouse.
  • tennessee.edu - Hazardous Waste Guide - UTIA Safety Office
  • nipissingu.ca - Hazardous Materials Disposal Guide | Nipissing University
  • google.
  • ptb.de - Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt
  • stonybrook.edu - Caustic Cleaner - Environmental Health and Safety
  • jayneproducts.com - Eco-Friendly Industrial Chemical Cleaner Supplier & Manufacturer

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Handling

Comprehensive Safety and Handling Guide for 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile

This guide provides essential, immediate safety and logistical information for the handling, use, and disposal of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile. The procedural, step-by-step guidance is designed to ensure the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling, use, and disposal of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile. The procedural, step-by-step guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.

Immediate Safety Profile

Hazard CategoryDescriptionRecommended Immediate Actions
Acute Toxicity (Oral) Harmful if swallowed. Similar coumarin structures are classified as harmful.[1] Organic nitriles, as a class, are considered toxic.[2]Do not ingest. Wash hands thoroughly after handling. If ingested, seek immediate medical attention.
Skin Irritation May cause skin irritation. Many organic compounds, including coumarin derivatives, can cause skin irritation upon contact.[3]Avoid contact with skin. Wear appropriate chemical-resistant gloves and a lab coat. If contact occurs, wash the affected area with soap and water.[3]
Eye Irritation May cause serious eye irritation. As a fine powder, the compound can easily become airborne and contact the eyes.[3]Wear chemical safety goggles. If contact occurs, rinse cautiously with water for several minutes.
Inhalation May be harmful if inhaled. Fine powders can be easily inhaled, and organic nitriles can be toxic upon inhalation.[4]Handle exclusively in a certified chemical fume hood to avoid inhalation of the powder.[5]
Environmental Hazard The environmental impact has not been fully determined. However, nitrile compounds can be toxic to aquatic life.Prevent release into the environment. Dispose of as hazardous chemical waste.

Operational Protocol: From Receipt to Experiment

Adherence to a strict operational protocol is paramount to ensure safety and experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[4] The container should be tightly sealed.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following should be considered the minimum requirement for handling 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.[6]

  • Hand Protection: Wear nitrile gloves.[5] It is important to note that the breakthrough time for nitrile gloves with specific organic compounds can vary.[7] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation before use and wash hands after removal.

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and spills.[8]

  • Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of the powder.[5][9] The fume hood's airflow should be checked before starting any work.[10]

Handling and Dispensing
  • Work Area: All manipulations of the solid compound, including weighing and preparing solutions, must be conducted within a chemical fume hood.[5][10] Keep the sash at the lowest practical height.[11]

  • Weighing: To minimize the generation of airborne dust, handle the powder carefully. Using a ventilated balance enclosure within the fume hood is a best practice for handling toxic powders.[3]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Verify_Fume_Hood Verify Fume Hood Functionality Don_PPE->Verify_Fume_Hood Weigh_Solid Weigh Solid in Fume Hood (or Ventilated Enclosure) Verify_Fume_Hood->Weigh_Solid Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution Decontaminate_Surfaces Decontaminate Surfaces Prepare_Solution->Decontaminate_Surfaces Dispose_Waste Dispose of Waste Properly Decontaminate_Surfaces->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Handling Workflow for 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile.

Spill & Emergency Response

Prompt and correct response to spills and exposures is critical.

Spill Response

For any spill, the immediate priority is to ensure personnel safety.

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[12]

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Minor Spill (in Solution):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or a spill pillow.[12] Work from the outside of the spill inwards to prevent spreading.[13]

    • Place the absorbent material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

Spill_Response Spill_Occurs Spill Occurs Is_Major Major Spill? Spill_Occurs->Is_Major Evacuate_and_Call_EHS Evacuate Lab Call EHS Is_Major->Evacuate_and_Call_EHS Yes Is_Solid Solid or Solution? Is_Major->Is_Solid No Cover_and_Collect Cover with Damp Towel Collect in Waste Container Is_Solid->Cover_and_Collect Solid Absorb_and_Collect Absorb with Inert Material Collect in Waste Container Is_Solid->Absorb_and_Collect Solution Decontaminate_Area Decontaminate Spill Area Cover_and_Collect->Decontaminate_Area Absorb_and_Collect->Decontaminate_Area

Decision-making process for spill response.
Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Plan

All waste containing 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile must be treated as hazardous waste.

  • Solid Waste: Collect any solid residue, contaminated PPE (gloves, wipes, etc.), and spill cleanup materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a designated, labeled hazardous waste container for organic waste. Do not mix with incompatible waste streams.

  • Decontamination: All glassware and equipment that has come into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. The glassware can then be washed with soap and water.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.

While the toxicity of aryl nitriles is generally lower than that of aliphatic nitriles, as they are less likely to release free cyanide in the body, it is prudent to handle them with care.[2] Hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions can be a method for detoxification, but this should only be performed by trained personnel as part of a formal waste treatment protocol.[14][15]

References

  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Tech Environmental Health & Safety. Retrieved from [Link]

  • Fleming, P. E. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

  • Kämpfer, P., et al. (2018). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Retrieved from [Link]

  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved from [Link]

  • Nitrile Gloves Acid Resistance. (2020, March 20). Unigloves. Retrieved from [Link]

  • The MSDS HyperGlossary: Nitrile. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Phalen, R. N., & Le, T. (2020). Chemical permeation of similar disposable nitrile gloves exposed to volatile organic compounds with different polarities: Part 1: Product variation.
  • Standard Operating Procedure for a Chemical Spill. (2009, September 17). Retrieved from [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling. (2026, January 13). Safelyio. Retrieved from [Link]

  • Fume Hood Safety. (n.d.). Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 15). Chemistry Steps. Retrieved from [Link]

  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Retrieved from [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs. Retrieved from [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. Retrieved from [Link]

  • Equipment and Best Practices for Safe Fine Powder Handling. (2025, December 5). Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

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  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc.
  • 5.4 Chemical Spill Procedures. (n.d.). University of California, Santa Cruz, Environmental Health & Safety. Retrieved from [Link]

  • PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. (n.d.). SUNY College of Optometry. Retrieved from [Link]

  • Chemical Fume Hoods. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • Best Practices for Selecting and Using a Fume Hood. (2023, March 22). Lab Manager. Retrieved from [Link]

  • Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. (2025, November 9).
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  • Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. (2022, September 17). PubMed Central.
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  • Chemical Fume Hood Handbook. (2011, June 6). Northwestern University Research Safety. Retrieved from [Link]

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  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (n.d.).
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